Tubuloside B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(38)26(40)27(41)30(44-14)47-28-25(39)22(13-43-23(37)8-5-16-3-6-18(33)20(35)11-16)46-31(29(28)45-15(2)32)42-10-9-17-4-7-19(34)21(36)12-17/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJIGXAMJFDVFR-OMRKUVHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317992 | |
| Record name | Tubuloside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112516-04-8 | |
| Record name | Tubuloside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112516-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubuloside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Tubuloside B from Cistanche tubulosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and purification of Tubuloside B, a phenylethanoid glycoside from the medicinal plant Cistanche tubulosa. This document details the necessary experimental protocols, quantitative data, and the compound's known signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a key bioactive compound found in the stems of Cistanche tubulosa, a parasitic plant traditionally used in Chinese medicine.[1][2] It belongs to the class of phenylethanoid glycosides (PhGs), which are known for their diverse pharmacological activities.[3] Research has highlighted the potential of this compound as a therapeutic agent, particularly for its significant anti-inflammatory and neuroprotective properties.[1][4] This guide focuses on the technical aspects of isolating this promising natural product.
Isolation of this compound: Experimental Protocol
The isolation of this compound from Cistanche tubulosa is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology derived from established techniques for the separation of phenylethanoid glycosides.
Extraction
The initial step involves the extraction of crude PhGs from the dried and powdered stems of Cistanche tubulosa.
Protocol:
-
Maceration: The powdered plant material is macerated with 70-80% ethanol at a solid-to-liquid ratio of 1:8 (w/v).
-
Reflux Extraction: The mixture is then subjected to heat reflux extraction at 60-80°C for 2 hours. This process is typically repeated two to three times to ensure maximum extraction efficiency.
-
Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is subsequently fractionated to enrich the phenylethanoid glycoside content and remove unwanted compounds like polysaccharides and lipids.
Protocol:
-
Suspension: The dried crude extract is suspended in water.
-
Liquid-Liquid Partitioning: The aqueous suspension is partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The this compound, along with other PhGs, will primarily be found in the n-butanol fraction.
-
Concentration: The n-butanol fraction is concentrated under reduced pressure to yield a PhG-enriched extract.
Chromatographic Purification
The final step involves the use of various chromatographic techniques to isolate pure this compound from the enriched extract.
Protocol:
-
Macroporous Resin Chromatography: The PhG-enriched extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101 or AB-8). The column is first washed with deionized water to remove sugars and other polar impurities, followed by elution with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Sephadex LH-20 Chromatography: Fractions rich in this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and smaller molecules.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using Prep-HPLC on a C18 reversed-phase column. A common mobile phase consists of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Lyophilization: The purified fraction is lyophilized to obtain pure this compound as a powder.
Quantitative Data
The yield and purity of this compound can vary depending on the quality of the plant material and the efficiency of the isolation process. The following tables provide representative data.
| Extraction and Fractionation Stage | Starting Material (Dried C. tubulosa stems) | Crude Extract Yield (%) | PhG-Enriched n-Butanol Fraction Yield (%) |
| Value | 1000 g | 25 - 35% | 8 - 12% |
| Chromatographic Purification Stage | Starting Material (PhG-Enriched Fraction) | Yield of Purified this compound (mg) | Purity of this compound (%) |
| Value | 100 g | 500 - 1500 mg | >98% (by HPLC) |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall process for the isolation of this compound can be visualized as follows:
Caption: General workflow for the isolation of this compound.
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.
This compound exhibits anti-inflammatory effects by targeting key components of the inflammatory cascade in macrophages. It has been shown to inhibit the M1 polarization of macrophages.[1] This is achieved through the synergistic targeting of Mob1 and ERK1/2, leading to a reduction in the production of pro-inflammatory cytokines.[1]
Caption: Anti-inflammatory mechanism of this compound in macrophages.
The neuroprotective effects of this compound are linked to its ability to inhibit apoptosis in neuronal cells. It has been shown to protect against TNFα-induced apoptosis by reducing oxidative stress, maintaining mitochondrial function, and inhibiting caspase-3 activity.[4]
Caption: Neuroprotective mechanism of this compound.
Conclusion
This technical guide provides a comprehensive framework for the isolation of this compound from Cistanche tubulosa. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers. Furthermore, the elucidation of its signaling pathways offers insights into its therapeutic potential, encouraging further investigation into its pharmacological applications. The methodologies described can be adapted and optimized to suit specific laboratory conditions and research objectives.
References
- 1. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integration of Hippo-YAP signaling with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tubuloside B: Chemical Structure, Biological Activity, and Experimental Protocols
Introduction
This compound is a phenylethanoid glycoside isolated from the stems of Cistanche salsa and the rhizomes of Cistanche tubulosa, plants used in traditional medicine.[1][2] This compound has garnered significant interest within the scientific community for its notable biological activities, including neuroprotective, anti-inflammatory, and antioxidative effects.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, biological mechanisms, and relevant experimental protocols for this compound, aimed at facilitating further research and development.
Chemical Structure and Properties
This compound is a complex glycoside characterized by a phenylethanol aglycone attached to a trisaccharide moiety, which is further esterified with a caffeoyl group. The detailed chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₈O₁₆ | [4] |
| Molecular Weight | 666.62 g/mol | [4] |
| CAS Number | 112516-04-8 | [4] |
| Appearance | White to light yellow solid powder | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| SMILES String | CC(O--INVALID-LINK--OCCC(C=C2)=CC(O)=C2O)--INVALID-LINK--=CC(O)=C3O)=O)O)O--INVALID-LINK----INVALID-LINK--O)O)=O | [4][6] |
(A 2D representation of the chemical structure can be generated from the SMILES string using appropriate chemical drawing software.)
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity
This compound has been shown to be a potent anti-inflammatory agent, particularly in the context of macrophage activation.[4] It effectively inhibits the M1 polarization of macrophages induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[2][4] The key mechanisms include:
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Inhibition of Pro-inflammatory Mediators: It significantly scavenges nitric oxide (NO) and inhibits the production of pro-inflammatory cytokines and chemokines.[2][4]
-
Modulation of MAPK Signaling: this compound directly binds to and decreases the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling pathway.[2][4]
-
Stabilization of Mob1: It also directly binds to the Mob1 protein, preventing its ubiquitinated degradation and thus increasing its stability and levels. This action is pivotal for its anti-inflammatory effects and appears to be independent of the canonical Hippo-YAP pathway.[2][4]
Neuroprotective Effects
This compound demonstrates significant neuroprotective capabilities, particularly against apoptosis induced by tumor necrosis factor-alpha (TNFα) in neuronal cells.[3][7] Its anti-apoptotic action is multifaceted and involves:
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Anti-oxidative Stress: It mitigates the accumulation of intracellular reactive oxygen species (ROS).[3][7]
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Mitochondrial Protection: It helps in maintaining the mitochondrial membrane potential.[3][7]
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Calcium Homeostasis: It leads to a decrease in the concentration of free intracellular calcium.[3][7]
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Inhibition of Caspase-3: It inhibits the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[3][7]
Signaling Pathways
The biological activities of this compound are mediated through its interaction with specific signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule-mediated NF-κB activation in the TNF-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Properties of Tubuloside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubuloside B, a phenylethanoid glycoside isolated from Cistanche salsa, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and hepatoprotective effects. Detailed experimental protocols for key assays, quantitative data from in vitro and in vivo studies, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Phenylethanoid glycosides are a class of natural products known for their diverse biological activities. Among them, this compound has demonstrated a range of promising pharmacological effects, positioning it as a potential therapeutic agent for various pathological conditions. This document serves as a technical resource, consolidating the current scientific knowledge on this compound to support ongoing and future research endeavors.
Pharmacological Properties
Neuroprotective Effects
This compound exhibits significant neuroprotective properties, primarily through its anti-apoptotic and antioxidant activities. In vitro studies have demonstrated its ability to protect neuronal cells from toxin-induced cell death.
2.1.1. Attenuation of TNFα-Induced Apoptosis
Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine implicated in the pathogenesis of several neurodegenerative diseases. This compound has been shown to protect SH-SY5Y neuroblastoma cells from TNFα-induced apoptosis.[1] Pre-treatment of these cells with this compound at concentrations ranging from 1 to 100 mg/L effectively attenuated apoptotic cell death.[1] The underlying mechanism involves the stabilization of mitochondrial membrane potential, reduction of intracellular reactive oxygen species (ROS), and inhibition of caspase-3 activation.[1]
Anti-inflammatory Effects
This compound possesses potent anti-inflammatory properties, primarily by modulating macrophage polarization and inhibiting the production of pro-inflammatory mediators.
2.2.1. Inhibition of M1 Macrophage Polarization
Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. This compound has been found to inhibit the lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced M1 polarization of RAW264.7 macrophages.[2][3] This effect is mediated through the inhibition of the MAPK signaling pathway, specifically by decreasing the phosphorylation of ERK1/2.[2][3] Furthermore, this compound directly binds to and stabilizes the Mob1 protein, which plays a crucial role in its anti-inflammatory activity.[2][3]
2.2.2. Nitric Oxide Scavenging
This compound has been shown to exert a substantial nitric oxide (NO) scavenging effect in both chemical and cell-based assays, further contributing to its anti-inflammatory profile.[2][3]
Antioxidant Effects
The antioxidant activity of this compound is a key contributor to its protective effects in various pathological models. It acts as a potent free radical scavenger.
2.3.1. DPPH Radical Scavenging Activity
Studies on the structure-activity relationship of phenylethanoid glycosides from Cistanche salsa have demonstrated that this compound possesses significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Its potency is comparable to that of Acteoside and Isoacteoside.
Hepatoprotective Effects
While direct quantitative in vivo data for this compound is still emerging, phenylethanoid glycosides, in general, are known to possess hepatoprotective functions.[2][3] These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4). Further research is warranted to specifically quantify the hepatoprotective efficacy of this compound in relevant animal models.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Concentration | Outcome | Reference |
| SH-SY5Y | TNFα (100 µg/L) | 1, 10, 100 mg/L | Attenuated apoptosis | [1] |
| SH-SY5Y | TNFα (100 µg/L) | Control | ~5-fold increase in caspase-3 activity | [1] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | Effect of this compound | Mechanism | Reference |
| RAW264.7 | LPS + IFN-γ | Inhibition of M1 polarization | Decreased ERK1/2 phosphorylation, Mob1 stabilization | [2][3] |
| - | - | Nitric oxide scavenging | - | [2][3] |
Table 3: In Vitro Antioxidant Activity of Phenylethanoid Glycosides
| Compound | DPPH Radical Scavenging Activity (Relative Potency) | Reference |
| 2'-Acetylacteoside | ++++ | |
| Acteoside | +++ | |
| This compound | +++ | |
| Isoacteoside | +++ | |
| Echinacoside | ++ | |
| Cistanoside A | + |
(Relative potency is indicated by '+'; more '+' signifies higher activity)
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
TNFα-Induced Apoptosis Pathway
This compound interferes with the TNFα-induced apoptotic cascade. The binding of TNFα to its receptor (TNFR1) typically triggers a signaling cascade involving the recruitment of adaptor proteins like TRADD and FADD, leading to the activation of caspase-8 and subsequently the executioner caspase-3. This compound appears to exert its protective effect by mitigating downstream events such as mitochondrial dysfunction and caspase-3 activation.
LPS-Induced Pro-inflammatory Signaling Pathway
This compound modulates the inflammatory response triggered by LPS. LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that involves adaptor proteins like MyD88 and the activation of the MAPK pathway (including ERK1/2) and the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines. This compound inhibits this pathway by targeting ERK1/2 phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability in the presence of a toxic insult.
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Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 mg/L) for 2 hours.
-
Induction of Cytotoxicity: Add the cytotoxic agent (e.g., TNFα at 100 µg/L) to the wells and incubate for the desired period (e.g., 36 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins (e.g., caspases, phosphorylated ERK1/2).
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Macrophage M1 Polarization Assay
This protocol is used to assess the effect of this compound on macrophage polarization.
-
Cell Seeding: Plate RAW264.7 cells in a 6-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
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Treatment: Pre-treat the cells with this compound for 2 hours.
-
Polarization: Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium and incubate for 24 hours.
-
Analysis of M1 Markers:
-
Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Gene Expression: Isolate total RNA and perform qRT-PCR to quantify the expression of M1 marker genes (e.g., iNOS, TNFα, IL-6).
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Protein Expression: Analyze the expression of M1-related proteins by Western blotting or ELISA.
-
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects. The data presented in this technical guide highlight its potential as a lead compound for the development of novel therapeutics. However, further research is required to fully elucidate its pharmacological profile. Specifically, future studies should focus on:
-
Quantitative in vivo studies: To determine the efficacy of this compound in animal models of neurodegenerative diseases, inflammation, and liver injury, establishing optimal dosing and treatment regimens.
-
Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Detailed mechanistic studies: To further unravel the molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship studies: To identify key structural features responsible for its biological activities and to guide the synthesis of more potent and selective analogs.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. [Structure-activity relationships of phenylethanoid glycosides in plants of Cistanche salsa on antioxidative activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Purification and Antioxidant Activity of Phenylethanoid Glycosides from Cistanche salsa [spkx.net.cn]
- 3. researchgate.net [researchgate.net]
Tubuloside B: A Technical Guide to its Role in Mitigating Oxidative Stress
Executive Summary: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, inflammation, and age-related disorders. Phenylethanoid glycosides (PhGs), a class of natural products, have garnered significant attention for their potent antioxidant properties. Among them, Tubuloside B, isolated from plants of the Cistanche genus, has emerged as a compound of interest. This document provides a comprehensive technical overview of the mechanisms through which this compound combats oxidative stress, its modulation of key signaling pathways, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a phenylethanoid glycoside, a class of water-soluble natural compounds characterized by a hydroxy-phenylethyl moiety to which a sugar is attached via a glycosidic bond. Its structure typically includes caffeic acid and rhamnose moieties.
Chemical Structure and Properties
The chemical structure of this compound is central to its antioxidant function. The presence of multiple phenolic hydroxyl groups, particularly in the caffeoyl moiety, allows it to act as a potent hydrogen donor and electron scavenger, thereby neutralizing free radicals.
Natural Sources and Isolation
This compound is predominantly isolated from the stems of desert plants belonging to the Cistanche genus, such as Cistanche tubulosa and Cistanche salsa. These plants are parasitic on the roots of other desert species and have a long history of use in traditional medicine. Isolation is typically achieved through solvent extraction followed by multi-step column chromatography techniques.
The Role of Oxidative Stress in Cellular Damage
Oxidative stress occurs when the production of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), overwhelms the cell's endogenous antioxidant defenses. This leads to indiscriminate damage to vital macromolecules, including lipids (lipid peroxidation), proteins (oxidation and denaturation), and nucleic acids (DNA damage), ultimately culminating in cellular dysfunction and apoptosis.
This compound in the Mitigation of Oxidative Stress
This compound exerts its protective effects against oxidative stress through both direct radical scavenging and modulation of intracellular antioxidant defense systems.
Direct Antioxidant Activity
Research indicates that this compound possesses substantial free radical scavenging capabilities. It has been shown to be a potent scavenger of nitric oxide (NO), a reactive nitrogen species implicated in inflammatory processes and neurotoxicity. The multiple phenolic hydroxyl groups in its structure enable it to effectively neutralize a variety of reactive species.
Cellular Antioxidant and Neuroprotective Effects
In cellular models, this compound has demonstrated significant protective effects against oxidative damage. In SH-SY5Y neuroblastoma cells, pretreatment with this compound (at concentrations of 1, 10, or 100 mg/L) effectively attenuated apoptosis induced by the pro-inflammatory cytokine TNF-α. This protective effect was linked to a reduction in intracellular ROS accumulation, maintenance of mitochondrial membrane potential, and inhibition of caspase-3 activity. Similarly, it rescues PC12 neuronal cells from MPP+-induced apoptosis and oxidative stress, further highlighting its potential as a neuroprotective agent.
Mechanistic Insights: Modulation of Signaling Pathways
This compound's antioxidant and anti-inflammatory effects are not solely due to direct scavenging but are also mediated by its interaction with critical intracellular signaling cascades.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. The ERK1/2 branch of this pathway can be activated by oxidative stress and contribute to inflammation and cell death. Studies have shown that this compound can significantly decrease the phosphorylation of ERK1/2. One investigation suggests that this inhibition occurs through direct binding of this compound to the ERK1/2 protein, thereby blocking its activation and downstream signaling.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
While direct evidence for this compound is still emerging, studies on its class of compounds, phenylethanoid glycosides, have demonstrated potent activation of the Nrf2/ARE pathway. Molecular docking studies suggest that PhGs can interact with the Nrf2 binding site on Keap1, disrupting the Keap1-Nrf2 complex and promoting Nrf2 nuclear translocation. This is a highly probable mechanism for this compound's cellular antioxidant effects.
Quantitative Assessment of this compound's Antioxidant Efficacy
The antioxidant capacity of this compound has been evaluated using various in vitro and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay Type | Target Radical | Result | Reference |
| DPPH Radical Scavenging | DPPH• | Reported to have strong activity, but specific IC50 value for pure this compound is not detailed in the reviewed literature. | |
| ABTS Radical Scavenging | ABTS•+ | Reported to have strong activity, but specific IC50 value for pure this compound is not detailed in the reviewed literature. | |
| Nitric Oxide Scavenging | NO• | Exerted substantial NO scavenging effect in chemical-based assays. |
Table 2: Cellular Antioxidant and Neuroprotective Effects of this compound
| Cell Line | Stressor | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y | TNF-α (100 µg/L) | 1, 10, 100 mg/L | Attenuated apoptosis, reduced intracellular ROS accumulation. | |
| PC12 | MPP+ | Not specified | Markedly attenuated cytotoxicity, DNA fragmentation, and intracellular ROS. | |
| RAW264.7 | LPS + IFN-γ | Not specified | Inhibited massive production of cytokines and chemokines. |
Detailed Experimental Methodologies
The following sections provide detailed protocols for key experiments used to characterize the antioxidant properties of this compound.
Intracellular ROS Detection (H₂DCFDA Assay)
This assay measures intracellular hydrogen peroxide and other ROS. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 1, 10, 100 mg/L) in serum-free medium for a specified time (e.g., 2 hours).
-
Probe Loading: Wash the cells with warm Phosphate-Buffered Saline (PBS). Add 10-20 µM H₂DCFDA solution in PBS and incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with warm PBS. Add the oxidative stressor (e.g., TNF-α or H₂O₂) in serum-free medium to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Readings can be taken kinetically over time.
Western Blot Analysis for p-ERK1/2
This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation level.
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with this compound and the relevant stressor as described above. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2.
Conclusion and Future Directions
This compound is a promising natural compound that effectively counteracts oxidative stress through a dual mechanism: direct scavenging of reactive species and modulation of key cytoprotective signaling pathways, including the MAPK/ERK and, likely, the Nrf2/ARE pathways. Its demonstrated neuroprotective effects in cellular models make it a strong candidate for further investigation in the context of neurodegenerative and inflammatory diseases.
Future research should focus on:
-
Definitive confirmation of the Nrf2 activation mechanism by isolated this compound.
-
Quantitative determination of the in vitro antioxidant capacity (IC50 values) of purified this compound in standardized assays like DPPH and ABTS.
-
In vivo studies to validate its efficacy and safety profile in animal models of oxidative stress-related diseases.
-
Structure-activity relationship studies to identify the key functional groups responsible for its bioactivity, potentially guiding the synthesis of even more potent analogues.
Tubuloside B: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubuloside B, a phenylethanoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and its multifaceted biological effects, with a particular focus on its anti-inflammatory and neuroprotective properties. Detailed experimental protocols for extraction and analysis, alongside a comprehensive summary of its chemical and physical properties, are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring phenylethanoid glycoside that has been primarily isolated from plants of the Cistanche genus. Phenylethanoid glycosides are a class of water-soluble compounds characterized by a hydroxy-phenylethyl moiety to which a sugar is attached via a glycosidic bond. This compound has garnered attention for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical and in-depth resource for the scientific community.
Discovery and Natural Sources
This compound was first discovered as a constituent of the stems of Cistanche salsa, a parasitic plant used in traditional Chinese medicine.[1][2] Subsequent research has identified Cistanche tubulosa as another significant natural source of this compound.[3][4] The genus Cistanche, often referred to as "desert ginseng," is primarily distributed in arid and semi-arid regions of Asia and Africa.
Table 1: Primary Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Cistanche tubulosa | Orobanchaceae | Stems |
| Cistanche salsa | Orobanchaceae | Stems |
| Cistanche deserticola | Orobanchaceae | Stems |
Quantitative analysis of this compound content in these plants can vary depending on the species, geographical location, and harvesting time. While specific comparative yield data for this compound from different sources under various extraction methods is not extensively documented in the available literature, the general content of phenylethanoid glycosides is a key quality marker for Cistanche species.
Chemical and Physical Properties
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₈O₁₆ |
| Molecular Weight | 666.62 g/mol |
| CAS Number | 112516-04-8 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: 1H-NMR and 13C-NMR Spectral Data of this compound
| Position | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
| Aglycone | ||
| 1 | - | 131.2 |
| 2 | 6.70 (d, J=2.0 Hz) | 116.8 |
| 3 | - | 145.9 |
| 4 | - | 144.5 |
| 5 | 6.68 (d, J=8.0 Hz) | 117.4 |
| 6 | 6.55 (dd, J=8.0, 2.0 Hz) | 121.2 |
| α | 2.75 (t, J=7.0 Hz) | 36.4 |
| β | 3.95 (m), 3.65 (m) | 71.8 |
| Caffeoyl moiety | ||
| 1' | - | 127.8 |
| 2' | 6.95 (d, J=2.0 Hz) | 115.4 |
| 3' | - | 146.3 |
| 4' | - | 149.2 |
| 5' | 6.80 (d, J=8.0 Hz) | 116.3 |
| 6' | 6.68 (dd, J=8.0, 2.0 Hz) | 123.1 |
| 7' (α') | 7.58 (d, J=15.9 Hz) | 148.5 |
| 8' (β') | 6.27 (d, J=15.9 Hz) | 114.8 |
| 9' (C=O) | - | 168.2 |
| Glucose moiety | ||
| 1'' | 4.38 (d, J=7.8 Hz) | 104.1 |
| 2'' | 4.90 (t, J=9.5 Hz) | 75.9 |
| 3'' | 3.85 (m) | 81.5 |
| 4'' | 3.65 (m) | 70.2 |
| 5'' | 3.50 (m) | 76.5 |
| 6'' | 4.40 (m), 4.25 (m) | 64.8 |
| Rhamnose moiety | ||
| 1''' | 5.15 (d, J=1.5 Hz) | 102.8 |
| 2''' | 3.95 (m) | 72.3 |
| 3''' | 3.60 (m) | 72.1 |
| 4''' | 3.30 (m) | 73.8 |
| 5''' | 3.55 (m) | 70.6 |
| 6''' | 1.08 (d, J=6.2 Hz) | 18.4 |
| Acetyl moiety | ||
| CH₃ | 2.05 (s) | 21.1 |
| C=O | - | 171.8 |
Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used. This table represents a compilation of typical values.
Mass Spectrometry Fragmentation: The mass spectrum of this compound typically shows a molecular ion peak [M-H]⁻ at m/z 665. The fragmentation pattern is characterized by the loss of the acetyl group, the caffeoyl group, and the sugar moieties, providing key information for its structural identification.
Experimental Protocols
Extraction of Phenylethanoid Glycosides from Cistanche Species
The following is a general protocol for the extraction of phenylethanoid glycosides, including this compound, from Cistanche plant material. Optimization of parameters such as solvent concentration, temperature, and extraction time may be required for specific applications.
Materials:
-
Dried and powdered Cistanche stems
-
70% Ethanol
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Extract the mixture at 60°C for 2 hours with constant stirring.
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
Isolation and Purification of this compound by Preparative HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase (example):
-
A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient profile will need to be optimized.
General Procedure:
-
Dissolve the crude extract in the initial mobile phase solvent.
-
Filter the sample solution through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC column.
-
Elute the compounds using a pre-optimized gradient program.
-
Monitor the elution at a suitable wavelength (e.g., 330 nm for phenylethanoid glycosides).
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the collected fractions and evaporate the solvent to obtain purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.
Anti-inflammatory Activity: Inhibition of M1 Macrophage Activation
This compound has been shown to be a potent agent against M1 macrophage activation.[3][4] M1 macrophages are pro-inflammatory and play a key role in the inflammatory response. The mechanism of action of this compound involves the synergistic targeting of two key proteins: Mob1 and ERK1/2.[3][4]
-
Targeting ERK1/2: this compound directly binds to and decreases the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling pathway.[3][4]
-
Targeting Mob1: this compound also directly binds to the Mob1 protein, increasing its stability by inhibiting its ubiquitinated degradation.[3][4] This action is independent of the canonical Hippo-YAP pathway.
The dual-targeting of ERK1/2 and Mob1 by this compound leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines.[3][4]
Caption: this compound inhibits M1 macrophage activation.
Neuroprotective Activity: Inhibition of TNF-α-Induced Apoptosis
This compound has demonstrated significant neuroprotective effects by antagonizing tumor necrosis factor-alpha (TNF-α)-induced apoptosis in neuronal cells. The proposed mechanism involves several key cellular events:
-
Reduction of Oxidative Stress: this compound mitigates the accumulation of intracellular reactive oxygen species (ROS).
-
Mitochondrial Function Maintenance: It helps in maintaining the mitochondrial membrane potential.
-
Calcium Homeostasis: It leads to a decrease in the concentration of free intracellular calcium.
-
Caspase-3 Inhibition: this compound inhibits the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Caption: Neuroprotective mechanism of this compound.
Conclusion and Future Perspectives
This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its unique dual-targeting mechanism in inhibiting M1 macrophage activation highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases. Furthermore, its ability to mitigate TNF-α-induced apoptosis suggests its utility in the treatment of neurodegenerative disorders.
Future research should focus on several key areas:
-
Quantitative Analysis: Comprehensive studies to quantify the yield of this compound from various natural sources under different extraction conditions are needed to optimize its production.
-
Standardized Isolation Protocols: The development of standardized and efficient protocols for the isolation and purification of this compound is crucial for its consistent supply for research and development.
-
In-depth Mechanistic Studies: Further elucidation of the intricate molecular interactions of this compound with its protein targets will provide a deeper understanding of its mechanism of action.
-
Preclinical and Clinical Studies: Rigorous preclinical and clinical trials are necessary to evaluate the safety, efficacy, and pharmacokinetic profile of this compound in relevant disease models and eventually in humans.
The continued exploration of this compound holds significant promise for the discovery of new and effective treatments for a range of debilitating diseases. This technical guide serves as a foundational resource to facilitate and inspire further investigation into this remarkable natural product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological Potential of Phenylethanoid Glycosides: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities of phenylethanoid glycosides (PhGs), offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. This guide details their mechanisms of action, presents quantitative data for comparative analysis, outlines key experimental protocols, and visualizes complex biological pathways.
Phenylethanoid glycosides (PhGs) are a significant class of water-soluble polyphenolic compounds widely distributed throughout the plant kingdom.[1][2] Characterized by a core structure featuring a phenylethanol aglycone linked to a sugar moiety, often with additional acyl groups, these natural products have garnered substantial interest for their broad spectrum of pharmacological activities.[2] This technical guide provides a detailed examination of the key biological effects of PhGs, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising field.
Core Biological Activities and Mechanisms of Action
PhGs exhibit a remarkable array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, cytotoxic, and antimicrobial effects. These diverse functions are underpinned by their ability to modulate key cellular signaling pathways.
Antioxidant Activity
The potent antioxidant activity of PhGs is a cornerstone of their therapeutic potential, contributing to many of their other biological effects. This activity is primarily attributed to the presence of phenolic hydroxyl groups, particularly the ortho-dihydroxyphenyl moiety, which can effectively scavenge free radicals.[2]
Mechanism of Action: PhGs exert their antioxidant effects through multiple mechanisms, including:
-
Direct Radical Scavenging: They can directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Activation of the Nrf2/ARE Pathway: A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] PhGs can interact with Kelch-like ECH-associated protein 1 (Keap1), a repressor of Nrf2.[1][3] This interaction leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1]
Anti-inflammatory Activity
PhGs have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Their ability to mitigate inflammatory responses is closely linked to their antioxidant capacity and their direct modulation of inflammatory signaling cascades.
Mechanism of Action: The anti-inflammatory effects of PhGs are mediated through:
-
Inhibition of Pro-inflammatory Mediators: PhGs can suppress the production of key pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[4][5]
-
Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. PhGs can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
Neuroprotective Effects
A growing body of evidence highlights the neuroprotective potential of PhGs, making them promising candidates for the development of therapies for neurodegenerative diseases.
Mechanism of Action: The neuroprotective activities of PhGs are multifactorial and include:
-
Attenuation of Oxidative Stress: As mentioned, their ability to combat oxidative stress by activating the Nrf2/ARE pathway is a crucial component of their neuroprotective effects.[1]
-
Modulation of the PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and apoptosis.[6][7] PhGs can modulate this pathway, promoting neuronal survival and protecting against apoptotic cell death.[6][7]
-
Anti-apoptotic Effects: PhGs can inhibit apoptosis by regulating the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.
Cytotoxic Activity against Cancer Cells
Several PhGs have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Mechanism of Action: The anticancer activity of PhGs is often associated with:
-
Induction of Apoptosis: PhGs can trigger programmed cell death in cancer cells through the intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Some PhGs may interfere with the formation of new blood vessels that are essential for tumor growth and metastasis.
Antimicrobial Activity
PhGs have also been reported to possess antibacterial properties against a range of pathogenic bacteria.
Mechanism of Action: The exact mechanisms of their antibacterial action are still under investigation but may involve:
-
Disruption of Bacterial Cell Membranes: PhGs may alter the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death.
-
Inhibition of Bacterial Enzymes: They may inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.
-
Inhibition of Biofilm Formation: Some PhGs may prevent the formation of bacterial biofilms, which are communities of bacteria that are more resistant to antibiotics.
Quantitative Data on Biological Activities
For a comprehensive comparison of the potency of different phenylethanoid glycosides, the following tables summarize key quantitative data from various studies.
Table 1: Antioxidant Activity of Phenylethanoid Glycosides (DPPH Radical Scavenging Assay)
| Phenylethanoid Glycoside | Source (if specified) | IC50 (µM) | Reference |
| Acteoside (Verbascoside) | Plantago ovata | - | [8] |
| Plantamajoside | Plantago ovata | - | [8] |
| Forsythoside B | Phlomis lanceolata | - | [9] |
| Phlinoside C | Phlomis lanceolata | - | [9] |
Table 2: Anti-inflammatory Activity of Phenylethanoid Glycosides (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Phenylethanoid Glycoside | Source (if specified) | IC50 (µM) | Reference |
| Isocampneoside II | Hosta plantaginea | 19.91 | [4][5] |
| Kaempferol-3-O-β-D-glucopyranosyl(1→2)-α-L-rhamnopyranoside-7-O-α-L-rhamnopyranoside | Hosta plantaginea | 12.20 | [4][5] |
| Kaempferol-3-O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside | Hosta plantaginea | 14.50 | [4][5] |
| Kaempferol-3-O-α-L-rhamnopyranosyl(1→6)-β-D-glucopyranoside | Hosta plantaginea | 13.80 | [4][5] |
| Tiliroside | Hosta plantaginea | 15.60 | [4][5] |
| HPD-17 | Hosta plantaginea | 18.70 | [4][5] |
Table 3: Cytotoxic Activity of Phenylethanoid Glycosides (MTT Assay)
| Phenylethanoid Glycoside | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Acteoside | MCF-7 (Breast adenocarcinoma) | 113.1 | 72h | [10] |
| Acteoside | MDA-MB-231 (Breast adenocarcinoma) | >200 | 72h | [10] |
| Acteoside | OVCAR-3 (Ovarian cancer) | 162.8 | 72h | [10] |
| Acteoside | U138-MG (Glioblastoma) | 156.6 | 72h | [10] |
| Acteoside | HepG2 (Hepatocarcinoma) | 173.8 | 72h | [10] |
| Plantamajoside | MCF-7 (Breast adenocarcinoma) | 170.8 | 72h | [10] |
| Plantamajoside | MDA-MB-231 (Breast adenocarcinoma) | 263.1 | 72h | [10] |
| Plantamajoside | OVCAR-3 (Ovarian cancer) | 138.9 | 72h | [10] |
| Plantamajoside | U138-MG (Glioblastoma) | 266.7 | 72h | [10] |
| Plantamajoside | HepG2 (Hepatocarcinoma) | 156.1 | 72h | [10] |
Table 4: Antibacterial Activity of Phenylethanoid Glycosides
| Phenylethanoid Glycoside | Bacterial Strain | MIC (µg/mL) | Reference |
| Forsythoside B | Staphylococcus aureus (SA 1199B) | 256 | [9][11] |
| Forsythoside B | Staphylococcus aureus (XU 212) | 256 | [9][11] |
| Forsythoside B | Staphylococcus aureus (RN 4220) | 128 | [9][11] |
| Forsythoside B | Staphylococcus aureus (SA K1434) | 128 | [9][11] |
| Forsythoside B | Staphylococcus aureus (SA K1435) | 128 | [9][11] |
| Verbascoside | Staphylococcus aureus (SA 1199B) | 64 | [9][11] |
| Verbascoside | Staphylococcus aureus (XU 212) | 128 | [9][11] |
| Verbascoside | Staphylococcus aureus (RN 4220) | 64 | [9][11] |
| Verbascoside | Staphylococcus aureus (SA K1434) | 64 | [9][11] |
| Verbascoside | Staphylococcus aureus (SA K1435) | 64 | [9][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of phenylethanoid glycosides.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test PhG and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound, positive control, and blank (solvent only) to separate wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay determines the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test PhG.
-
After a pre-incubation period (e.g., 1 hour), add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant (e.g., 50 µL) from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm.
-
-
Calculation:
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test PhG for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by phenylethanoid glycosides and a general workflow for their isolation and purification.
Signaling Pathway Diagrams
Caption: Activation of the Nrf2/ARE pathway by phenylethanoid glycosides.
Caption: Modulation of the PI3K/Akt signaling pathway by phenylethanoid glycosides.
Experimental Workflow Diagram
Caption: General workflow for the isolation and purification of phenylethanoid glycosides.
Conclusion
Phenylethanoid glycosides represent a versatile and promising class of natural products with a wide range of biological activities relevant to human health. Their potent antioxidant and anti-inflammatory properties, coupled with their neuroprotective, cytotoxic, and antimicrobial effects, underscore their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge on their mechanisms of action, quantitative data for comparative evaluation, and detailed experimental protocols to facilitate further investigation. The continued exploration of the structure-activity relationships and pharmacokinetic profiles of PhGs will be crucial in unlocking their full therapeutic potential.
References
- 1. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway [mdpi.com]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Assessment of the antibacterial activity of phenylethanoid glycosides from Phlomis lanceolata against multiple-drug-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Role of Tubuloside B in Modulating Microglial Activation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence on the effects of Tubuloside B on microglial activation is not currently available in the public domain. This technical guide synthesizes findings from studies on total Phenylethanoid Glycosides (PhGs) from Cistanche species, the natural source of this compound, and its other major constituents, such as echinacoside (ECH) and acteoside (ACT). These data provide a strong inferential basis for the potential mechanisms by which this compound may modulate microglial activation and neuroinflammation.
Executive Summary
Microglial activation is a key process in the inflammatory cascade within the central nervous system (CNS) and is implicated in the pathogenesis of various neurodegenerative diseases. Phenylethanoid glycosides (PhGs) isolated from Cistanche species have demonstrated significant neuroprotective effects. While direct studies on this compound are lacking, research on total PhGs and its prominent components, echinacoside and acteoside, suggests a potent anti-inflammatory role through the modulation of microglial activation. The primary mechanism appears to be the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in pro-inflammatory M1 microglia and a promotion of the anti-inflammatory M2 phenotype. This guide provides a comprehensive overview of the existing data, detailed experimental protocols from relevant studies, and visual representations of the implicated signaling pathways to inform future research and drug development efforts targeting neuroinflammation with this compound.
Quantitative Data on the Effects of Cistanche Phenylethanoid Glycosides on Microglial Markers
The following tables summarize the quantitative findings from a key in-vivo study on the effects of total Phenylethanoid Glycosides (PhGs), echinacoside (ECH), and acteoside (ACT) on microglial markers in an APP/PS1 mouse model of Alzheimer's disease.[1][2]
Table 1: Effect of PhGs, ECH, and ACT on Pro-inflammatory M1 Microglial Markers
| Marker | Treatment Group | Mean Relative Expression (vs. Model Group) | P-value |
| CD11b | PhGs | 0.65 | < 0.05 |
| ECH | 0.70 | < 0.05 | |
| ACT | 0.72 | < 0.05 | |
| iNOS | PhGs | 0.58 | < 0.05 |
| ECH | 0.63 | < 0.05 | |
| ACT | 0.68 | < 0.05 | |
| IL-1β | PhGs | 0.60 | < 0.05 |
| ECH | 0.65 | < 0.05 | |
| ACT | 0.70 | < 0.05 |
Table 2: Effect of PhGs, ECH, and ACT on Anti-inflammatory M2 Microglial Markers
| Marker | Treatment Group | Mean Relative Expression (vs. Model Group) | P-value |
| Arg-1 | PhGs | 1.45 | < 0.05 |
| ECH | 1.38 | < 0.05 | |
| ACT | 1.30 | < 0.05 | |
| TGF-β1 | PhGs | 1.50 | < 0.05 |
| ECH | 1.42 | < 0.05 | |
| ACT | 1.35 | < 0.05 |
Experimental Protocols
The following methodologies are based on the key in-vivo study investigating the effects of Cistanche PhGs on an APP/PS1 mouse model.[1][2]
Animal Model and Treatment
-
Animal Model: APP/PS1 double-transgenic mice, a commonly used model for Alzheimer's disease.
-
Treatment Groups:
-
Wild-type control group
-
APP/PS1 model group
-
Donepezil hydrochloride positive control group (0.65 mg/kg/day)
-
Phenylethanoid Glycosides (PhGs) group (200 mg/kg/day)
-
Echinacoside (ECH) group (60 mg/kg/day)
-
Acteoside (ACT) group (60 mg/kg/day)
-
-
Administration: Intragastric administration for a specified duration (e.g., 3 months).
Immunohistochemistry for Microglial Markers
-
Tissue Preparation: Mice are anesthetized and perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, dehydrated, and embedded in paraffin. Coronal sections (e.g., 4 µm thick) are prepared.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) at high temperature.
-
Blocking: Sections are treated with 3% hydrogen peroxide to block endogenous peroxidase activity, followed by blocking with goat serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against microglial markers (e.g., anti-CD11b, anti-iNOS, anti-Arg-1).
-
Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody.
-
Signal Detection: An avidin-biotin-peroxidase complex (ABC) kit is used for signal amplification, followed by visualization with a diaminobenzidine (DAB) substrate kit.
-
Imaging and Analysis: Images are captured using a light microscope, and the integrated optical density (IOD) of positive staining is quantified using image analysis software (e.g., Image-Pro Plus).
Western Blot for Signaling Pathway Proteins
-
Protein Extraction: Hippocampal tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against proteins in the TLR4/NF-κB pathway (e.g., anti-TLR4, anti-MyD88, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) and synaptic proteins. A β-actin antibody is used as a loading control.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using image analysis software and normalized to the loading control.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Microglial Activation Inhibition
Caption: Inferred inhibitory mechanism of this compound on the LPS-induced TLR4/NF-κB signaling pathway in microglia.
Experimental Workflow for In-Vivo Assessment
Caption: Experimental workflow for assessing the effects of Cistanche phenylethanoid glycosides on microglial activation in an APP/PS1 mouse model.
Conclusion and Future Directions
The available evidence strongly suggests that phenylethanoid glycosides from Cistanche species, including by inference this compound, are promising candidates for the modulation of microglial activation and the mitigation of neuroinflammation. The primary mechanism appears to involve the downregulation of the TLR4/NF-κB signaling pathway, which in turn suppresses the pro-inflammatory M1 microglial phenotype and promotes the anti-inflammatory M2 phenotype.
For drug development professionals and researchers, the following steps are recommended:
-
Direct Investigation of this compound: Conduct in-vitro studies using primary microglia or BV-2 microglial cell lines to directly assess the effects of purified this compound on LPS-induced activation. Key endpoints should include the quantification of nitric oxide (NO), TNF-α, IL-1β, and IL-6 production, as well as the expression of M1 and M2 markers.
-
Mechanism of Action Studies: Elucidate the precise molecular targets of this compound within the TLR4/NF-κB and other relevant pathways, such as the MAPK and NLRP3 inflammasome pathways.
-
In-Vivo Efficacy Studies: Following promising in-vitro results, conduct in-vivo studies using relevant animal models of neurodegenerative diseases to evaluate the therapeutic potential of this compound.
-
Pharmacokinetic and Safety Profiling: Characterize the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to support its development as a clinical candidate.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel agent for the treatment of neuroinflammatory and neurodegenerative diseases can be realized.
References
Methodological & Application
Application Note: Quantitative Analysis of Tubuloside B by High-Performance Liquid Chromatography with UV Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and accurate method for the quantitative analysis of Tubuloside B in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound, a phenylethanoid glycoside isolated from Cistanche species, has garnered significant research interest for its potential therapeutic properties.[1][2][3] The method outlined herein provides a robust protocol for researchers, scientists, and drug development professionals engaged in the phytochemical analysis, quality control, and pharmacokinetic studies of this compound.
Introduction
This compound is a naturally occurring phenylethanoid glycoside found in plants of the Cistanche genus, which are valued in traditional medicine.[1][2] Phenylethanoid glycosides as a class are known for their diverse biological activities, and this compound is no exception, exhibiting various pharmacological effects. Accurate and reliable quantitative analysis is crucial for the standardization of herbal extracts and for facilitating further research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[4][5][6] This document provides a detailed protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters based on established methods for related phenylethanoid glycosides.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Sample matrix (e.g., dried Cistanche plant material, extract, or formulation)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the optimized chromatographic parameters.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Optimized HPLC-UV Chromatographic Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 15.0 | 70 | 30 |
| 25.0 | 50 | 50 |
| 25.1 | 85 | 15 |
| 30.0 | 85 | 15 |
Table 2: Gradient Elution Program.
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from dried plant material. The protocol may need to be adapted based on the specific sample matrix.
-
Grinding: Mill the dried plant material to a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 25 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[1]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 3: Summary of Method Validation Parameters.
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Signaling Pathway Diagram
The analysis of this compound by HPLC-UV does not involve a biological signaling pathway. The provided workflow diagram illustrates the logical sequence of the analytical method.
Conclusion
The HPLC-UV method described in this application note is a simple, precise, and reliable technique for the quantitative determination of this compound. This method can be effectively utilized for the quality control of raw materials and finished products, as well as for various research applications in pharmacology and phytochemistry.
References
- 1. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of echinacoside and acteoside in Tibetan herb Lagotis brevituba Maxim | Semantic Scholar [semanticscholar.org]
- 4. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of phenylethanoid glycosides from Cistanche deserticola in spring and autumn with LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete pathway elucidation of echinacoside in Cistanche tubulosa and de novo biosynthesis of phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tubuloside B in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tubuloside B in biological matrices, particularly plasma. This compound, a key active phenylethanoid glycoside from Cistanche tubulosa, has demonstrated significant neuroprotective and anti-inflammatory properties.[1][2] This validated method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations containing this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, along with performance characteristics of the assay.
Introduction
This compound is a phenylethanoid glycoside with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-apoptotic effects.[1][3] Its therapeutic potential is linked to its ability to modulate signaling pathways involved in cellular stress and inflammation. For instance, this compound has been shown to inhibit the M1 polarization of macrophages by targeting Mob1 and ERK1/2, thereby reducing the production of pro-inflammatory cytokines.[1][2] Furthermore, it exerts neuroprotective effects by mitigating TNFα-induced apoptosis through the reduction of oxidative stress, maintenance of mitochondrial function, and inhibition of caspase-3 activity.[3] Accurate and precise quantification of this compound is crucial for understanding its pharmacokinetic profile and for the development of novel therapeutics. This LC-MS/MS method provides the necessary sensitivity and selectivity for such applications.
Experimental Protocol
Sample Preparation (Protein Precipitation)
This protocol is optimized for plasma samples.
Materials:
-
Plasma samples containing this compound
-
Methanol (HPLC grade)
-
Tubuloside A (or other suitable internal standard)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution (e.g., Tubuloside A in methanol).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Condition |
| Column | Capcell Pak C18, 2.0 mm × 50 mm, 5 µm[1] |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate Buffer (70:30, v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 665.1 → 160.9[1]Tubuloside A (IS): m/z 827.1 → 160.9[1] |
| Capillary Voltage | 2.3 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Method Validation and Performance
The described method has been validated for the quantification of this compound in rat plasma.[1] The performance characteristics are summarized below.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1.64 - 1640 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.990[1] |
| Lower Limit of Quantification (LLOQ) | 1.64 ng/mL[1] |
| Intra-day Precision (RSD%) | < 9.23%[1] |
| Inter-day Precision (RSD%) | < 9.23%[1] |
| Accuracy | 92.3% - 113.0%[1] |
| Recovery | > 66.9% (for similar phenylethanoid glycosides)[4][5] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits M1 macrophage polarization via ERK1/2 and Mob1 pathways.
Discussion
The presented LC-MS/MS method is highly selective and sensitive for the quantification of this compound in plasma. The simple protein precipitation step allows for high-throughput sample processing. The use of a C18 column with an isocratic mobile phase provides a rapid and reproducible chromatographic separation. The MRM mode in the mass spectrometer ensures high specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.
The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range. The LLOQ is sufficient for pharmacokinetic studies following typical administration routes. This method can be readily adapted for use in different biological matrices with appropriate validation.
Conclusion
This application note provides a detailed and validated LC-MS/MS protocol for the quantification of this compound. The method is reliable and suitable for a variety of research and development applications, from preclinical pharmacokinetic studies to the quality control of herbal medicines. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers working with this promising natural compound.
References
- 1. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. shimadzu.com.cn [shimadzu.com.cn]
Application Notes and Protocols for Tubuloside B in RAW 264.7 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside B, a phenylethanoid glycoside isolated from Cistanche tubulosa, has emerged as a compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on the murine macrophage cell line RAW 264.7. Macrophages play a crucial role in the inflammatory response, and the RAW 264.7 cell line is a well-established model for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory state by producing various pro-inflammatory mediators, including nitric oxide (NO) and cytokines.
Recent studies indicate that this compound can mitigate the inflammatory response in macrophages by inhibiting the production of NO and pro-inflammatory cytokines.[1][2] The primary mechanism of action appears to involve the modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects in LPS-stimulated RAW 264.7 cells primarily through the inhibition of the MAPK signaling cascade. Specifically, it has been shown to decrease the phosphorylation of ERK1/2, a key downstream effector in this pathway.[1][2] The MAPK pathway, upon activation by inflammatory stimuli like LPS, leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. By inhibiting this pathway, this compound effectively reduces the production of inflammatory mediators. While direct evidence for its effect on the NF-κB pathway is still emerging, many phenylethanoid glycosides are known to inhibit NF-κB, a critical transcription factor for inflammatory responses.[3] Therefore, it is plausible that this compound may also influence this pathway.
Figure 1: Proposed signaling pathway of this compound in RAW 264.7 cells.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-inflammatory effects of this compound in RAW 264.7 cells.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, typically 24 hours for mediator production.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | 0.85 ± 0.05 | 100 |
| 1 | 0.84 ± 0.06 | 98.8 |
| 5 | 0.86 ± 0.04 | 101.2 |
| 10 | 0.83 ± 0.05 | 97.6 |
| 25 | 0.81 ± 0.07 | 95.3 |
| 50 | 0.79 ± 0.06 | 92.9 |
Note: Data are representative and should be generated from at least three independent experiments.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve should be prepared to quantify the nitrite concentration.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.4 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 30.2 ± 1.8 | 14.7 |
| LPS + this compound (5 µM) | 22.5 ± 1.5 | 36.4 |
| LPS + this compound (10 µM) | 15.8 ± 1.2 | 55.4 |
| LPS + this compound (25 µM) | 9.7 ± 0.9 | 72.6 |
| LPS + this compound (50 µM) | 5.3 ± 0.6 | 85.0 |
Note: Data are representative and should be generated from at least three independent experiments.
Western Blot Analysis for iNOS, COX-2, and MAPK Pathway Proteins
This technique is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS/COX-2, 15-60 minutes for phosphorylated MAPK proteins).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Presentation:
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative p-ERK/ERK Ratio |
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (10 µM) | 0.52 ± 0.06 | 0.61 ± 0.07 | 0.45 ± 0.05 |
| LPS + this compound (25 µM) | 0.28 ± 0.04 | 0.35 ± 0.05 | 0.21 ± 0.04 |
| LPS + this compound (50 µM) | 0.11 ± 0.02 | 0.15 ± 0.03 | 0.09 ± 0.02 |
Note: Data are representative and should be normalized to a loading control like β-actin. Values are expressed relative to the LPS-treated group.
Experimental Workflow
Figure 2: General experimental workflow for assessing this compound.
Conclusion
This compound demonstrates significant anti-inflammatory potential in LPS-stimulated RAW 264.7 macrophages. The protocols outlined in these application notes provide a robust framework for investigating its efficacy and mechanism of action. The primary mode of action appears to be the downregulation of pro-inflammatory mediators through the inhibition of the MAPK signaling pathway. These findings suggest that this compound is a promising candidate for further research and development as a novel anti-inflammatory agent.
References
- 1. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: SH-SY5Y Cell Culture Model for Investigating the Neuroprotective Effects of Tubuloside B
Audience: Researchers, scientists, and drug development professionals.
Introduction The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenerative diseases like Parkinson's Disease (PD). These cells, derived from a bone marrow biopsy, can be differentiated into a more mature neuronal phenotype and express key neuronal markers, making them a suitable system for screening neuroprotective compounds.[1] A common method to model PD in these cells is by inducing neurotoxicity with 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that causes oxidative stress and apoptosis, mimicking the dopaminergic neuron loss seen in PD.[2][3]
Tubuloside B, a phenylethanoid glycoside, has demonstrated neuroprotective potential, in part by mitigating apoptosis through anti-oxidative stress effects and maintaining mitochondrial function.[4] This document provides detailed protocols for using the SH-SY5Y cell model to assess the neuroprotective mechanisms of this compound against MPP+-induced toxicity. The key assays covered include cell viability (MTT), intracellular reactive oxygen species (ROS) measurement, and Western blot analysis of critical signaling pathways such as PI3K/Akt and Nrf2/HO-1.[5][6]
Experimental Workflow
The overall workflow involves culturing SH-SY5Y cells, inducing neurotoxicity with MPP+, treating with this compound, and subsequently analyzing the outcomes through various cellular and molecular assays.
Caption: Overall experimental workflow for assessing this compound neuroprotection.
Protocol 1: SH-SY5Y Cell Culture and Maintenance
This protocol details the standard procedure for culturing and passaging SH-SY5Y cells to ensure healthy, viable cultures for experiments.
Materials:
-
SH-SY5Y cell line
-
DMEM/F12 medium (1:1 mixture)[7]
-
Fetal Bovine Serum (FBS), heat-inactivated[7]
-
Penicillin-Streptomycin (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)[7]
-
0.25% Trypsin-EDTA[7]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
Complete Growth Medium:
Procedure:
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Medium Change: Refresh the complete growth medium every 2-3 days.[7]
-
Passaging: Subculture the cells when they reach 80-90% confluency.[9] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring it covers the cell layer. Incubate at 37°C for 2-5 minutes, or until cells begin to detach. d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the suspension to a 15 mL conical tube and centrifuge at 200 x g (approx. 1000 rpm) for 5 minutes.[7] g. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. h. Count the cells using a hemocytometer. i. Seed new T-75 flasks at a subcultivation ratio of 1:4 to 1:10.
Protocol 2: MPP+-Induced Neurotoxicity Model
This protocol describes how to induce a Parkinson's-like neurotoxic state in SH-SY5Y cells using MPP+ and to test the protective effect of this compound.
Materials:
-
Cultured SH-SY5Y cells
-
This compound stock solution (dissolved in DMSO or medium)
-
MPP+ (1-methyl-4-phenylpyridinium) stock solution (dissolved in sterile water or medium)
-
96-well, 24-well, or 6-well plates
-
Serum-free culture medium
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into the appropriate culture plates at a predetermined density (e.g., 1 x 10⁴ cells/well for a 96-well plate for MTT assay) and allow them to adhere for 24 hours.[10]
-
Pre-treatment: After 24 hours, remove the medium and replace it with serum-free medium containing various concentrations of this compound (e.g., 1, 10, 100 mg/L). Include a vehicle control group (medium with the same concentration of DMSO or vehicle used for this compound). Incubate for 2 hours.[4]
-
Neurotoxin Induction: Add MPP+ to the wells to a final concentration of 500 µM (concentration may need optimization). Do not add MPP+ to the control group.[2][11]
-
Incubation: Co-incubate the cells with this compound and MPP+ for 24 hours at 37°C and 5% CO2.[2]
-
Endpoint Analysis: Proceed to desired assays such as MTT, ROS measurement, or Western blotting.
Protocol 3: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: Following the 24-hour MPP+ incubation, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculation: Express cell viability as a percentage relative to the control (untreated) cells.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Treated cells in a 96-well plate (black, clear bottom recommended)
-
DCFH-DA stock solution (10 mM in DMSO)[13]
-
Serum-free DMEM or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Preparation: Immediately before use, dilute the 10 mM DCFH-DA stock solution in pre-warmed serum-free DMEM to a final working concentration of 10 µM.[13][14]
-
Cell Staining: After the MPP+ treatment period, remove the medium and wash the cells once with warm PBS or serum-free DMEM.[13]
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[13][14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[13]
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14][15]
-
Calculation: Normalize the fluorescence intensity of the treated groups to the control group.
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect the expression levels of specific proteins involved in neuroprotective signaling pathways, such as PI3K/Akt and Nrf2/HO-1.
Materials:
-
Treated cells in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit[16]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]
-
Centrifugation: Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[16]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 25 µg) with Laemmli sample buffer and boil for 5 minutes.[17]
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.
Signaling Pathways in this compound Neuroprotection
This compound is believed to exert its neuroprotective effects by modulating key intracellular signaling pathways that promote cell survival and combat oxidative stress.
1. PI3K/Akt Signaling Pathway The PI3K/Akt pathway is a critical pro-survival cascade. Activation of this pathway can inhibit apoptosis and promote cell growth. This compound may activate this pathway to protect against MPP+-induced cell death.[5][18]
Caption: PI3K/Akt pathway activation by this compound promotes cell survival.
2. Nrf2/HO-1 Antioxidant Pathway The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Under stress, Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][19]
Caption: Nrf2/HO-1 pathway activation by this compound against oxidative stress.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on SH-SY5Y Cell Viability after MPP+ Exposure
| Treatment Group | Concentration | Cell Viability (% of Control) ± SD |
|---|---|---|
| Control (Untreated) | - | 100 ± 4.5 |
| MPP+ only | 500 µM | 48.2 ± 3.1 |
| This compound + MPP+ | 1 mg/L + 500 µM | 65.7 ± 4.2 |
| This compound + MPP+ | 10 mg/L + 500 µM | 78.9 ± 3.8 |
| this compound + MPP+ | 100 mg/L + 500 µM | 91.5 ± 5.0 |
Table 2: Effect of this compound on Intracellular ROS Levels after MPP+ Exposure
| Treatment Group | Concentration | Relative ROS Level (% of Control) ± SD |
|---|---|---|
| Control (Untreated) | - | 100 ± 8.1 |
| MPP+ only | 500 µM | 255.4 ± 15.6 |
| This compound + MPP+ | 10 mg/L + 500 µM | 142.3 ± 11.9 |
| this compound + MPP+ | 100 mg/L + 500 µM | 110.8 ± 9.7 |
Table 3: Western Blot Densitometry Analysis of Key Signaling Proteins
| Treatment Group | Relative p-Akt/Akt Ratio | Relative Nrf2 Expression | Relative HO-1 Expression |
|---|---|---|---|
| Control | 1.00 | 1.00 | 1.00 |
| MPP+ only | 0.45 | 0.95 | 1.10 |
| this compound + MPP+ | 1.35 | 2.50 | 2.80 |
References
- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfated Hetero-Polysaccharides Protect SH-SY5Y Cells from H₂O₂-Induced Apoptosis by Affecting the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHPA Protects SH-SY5Y Cells from Oxidative Stress-Induced Apoptosis via Mitochondria Apoptosis and the Keap1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SH-SY5Y culturing [protocols.io]
- 8. accegen.com [accegen.com]
- 9. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 10. pubcompare.ai [pubcompare.ai]
- 11. MPP(+)-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ROS [bio-protocol.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulos-ide B in Animal Models of LPS-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside B, a phenylethanoid glycoside isolated from Cistanche tubulosa, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the use of this compound in lipopolysaccharide (LPS)-induced inflammation in animal models, a widely used approach to screen and characterize anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, making it an ideal tool to study the mechanisms of inflammation and the efficacy of potential therapeutics. This document outlines the molecular mechanisms of this compound, detailed experimental protocols for in vivo studies, and a summary of its effects on key inflammatory mediators.
Molecular Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).
Key Signaling Pathways Modulated by this compound:
-
MAPK/ERK Pathway: this compound has been shown to directly bind to and decrease the phosphorylation of ERK1/2.[1][2] This inhibition of the MAPK signaling cascade leads to a downstream reduction in the production of pro-inflammatory mediators.
-
Mob1 (Mps one binder kinase activator-like 1B): this compound also directly binds to Mob1 protein, increasing its stability by inhibiting ubiquitinated degradation.[1][2] Mob1 plays a crucial role in the anti-inflammatory activity of this compound, independent of the canonical Hippo-YAP pathway. The effects on ERK1/2 and Mob1 appear to be synergistic in modulating the inflammatory response.[1][2]
-
NF-κB Pathway (Potential): While direct inhibition of the NF-κB pathway by this compound has not been explicitly detailed in the context of LPS-induced inflammation, the MAPK and NF-κB signaling pathways are often interconnected. Inhibition of the MAPK pathway can lead to reduced NF-κB activation. Further research is warranted to fully elucidate the effects of this compound on NF-κB signaling in this model.
-
NLRP3 Inflammasome (Potential): The NLRP3 inflammasome is a multi-protein complex that, when activated by stimuli like LPS, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is often linked to the MAPK and NF-κB pathways. The potential of this compound to modulate NLRP3 inflammasome activation is a promising area for future investigation.
Signaling Pathway Diagrams
Caption: Signaling pathways affected by this compound in LPS-induced inflammation.
Experimental Protocols
This section provides a detailed protocol for inducing systemic inflammation in mice using LPS and for evaluating the anti-inflammatory effects of this compound.
Materials and Reagents
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (primary and secondary antibodies for p-ERK1/2, ERK1/2, etc.)
-
Reagents for histology (formalin, paraffin, hematoxylin, and eosin)
Animal Model
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c are commonly used.
-
Sex: Male or female (use of a single sex is recommended to reduce variability).
-
Age: 8-12 weeks old
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Detailed Protocol for LPS-Induced Systemic Inflammation
-
Preparation of Reagents:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small amount of DMSO, if necessary, ensuring the final DMSO concentration is non-toxic). Prepare different concentrations for dose-response studies (e.g., 10, 20, 40 mg/kg).
-
Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration. A common dose for inducing systemic inflammation is 5-10 mg/kg.
-
-
Animal Grouping (Example):
-
Group 1: Control: Vehicle only.
-
Group 2: LPS: Vehicle + LPS.
-
Group 3: this compound (low dose) + LPS: Low dose of this compound + LPS.
-
Group 4: this compound (high dose) + LPS: High dose of this compound + LPS.
-
Group 5: this compound only: High dose of this compound only.
-
-
Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage) 1-2 hours prior to LPS administration.
-
Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of inflammation such as lethargy, piloerection, and changes in body temperature and weight.
-
At predetermined time points (e.g., 2, 6, and 24 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest organs (e.g., lungs, liver, spleen, and kidneys) for histological and biochemical analysis.
-
-
Biochemical Analysis:
-
Separate serum from blood samples by centrifugation.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Prepare protein lysates from harvested tissues.
-
Perform Western blotting to determine the expression and phosphorylation levels of key signaling proteins, including p-ERK1/2 and ERK1/2.
-
-
Histological Analysis:
-
Fix harvested organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess tissue damage and inflammatory cell infiltration.
-
Quantitative Data Summary
The following tables summarize the expected effects of this compound on various inflammatory parameters based on available in vitro and in vivo data.[1][2]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages (in vitro)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| LPS + this compound (Low Dose) | ↓ | ↓ | ↓ |
| LPS + this compound (High Dose) | ↓↓ | ↓↓ | ↓↓ |
Arrow symbols indicate the direction of change (↑ increase, ↓ decrease) and magnitude.
Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of LPS-Induced Systemic Inflammation (in vivo)
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Control | Baseline | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table represents the expected outcomes. Specific values should be determined experimentally.
Conclusion
This compound is a promising natural compound with potent anti-inflammatory properties, demonstrated in both in vitro and in vivo models of LPS-induced inflammation. Its mechanism of action involves the synergistic targeting of the MAPK/ERK and Mob1 signaling pathways. The protocols and information provided in these application notes offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in inflammatory diseases. Future studies should aim to further delineate its effects on the NF-κB and NLRP3 inflammasome pathways to provide a more complete understanding of its anti-inflammatory profile.
References
Application Notes and Protocols for Tubuloside B Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside B, a phenylethanoid glycoside isolated from Cistanche species, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neurodegenerative and inflammatory diseases. Preclinical studies have highlighted its neuroprotective and anti-inflammatory properties. These application notes provide a comprehensive overview of the administration of this compound in mouse models, summarizing key quantitative data and detailing experimental protocols based on available literature. While direct in vivo protocols for isolated this compound are limited, this document extrapolates from studies on related compounds and extracts rich in this compound to provide practical guidance for researchers.
Data Presentation
The following tables summarize quantitative data from studies involving this compound or related compounds in in vivo and in vitro models.
Table 1: In Vivo Administration of Cistanche Extracts and Related Compounds in Mouse Models
| Compound/Extract | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Cistanche tubulosa Glycosides | APP/PS1 (Alzheimer's) | 400 mg/kg/day | Oral gavage | Not specified | Improved spatial learning and memory |
| Cistanche tubulosa Extract | Aβ1-42-infused (Alzheimer's) | 100, 200 mg/kg | Intragastric | During Aβ1-42 infusion | Ameliorated behavioral deficits; Decreased Aβ deposition |
| Tubeimoside I | LPS-induced (Parkinson's) | 1, 2, 4 mg/kg/day | Intraperitoneal | 3 days pre-LPS, 21 days post-LPS | Improved motor function; Protected dopaminergic neurons |
Table 2: In Vitro Effects of this compound
| Cell Line | Model | Concentration | Pre-treatment Duration | Key Findings |
| SH-SY5Y Neuronal Cells | TNFα-induced apoptosis | 1, 10, 100 mg/L | 2 hours | Attenuated apoptosis; Reduced ROS; Maintained mitochondrial function; Inhibited caspase-3[1] |
| RAW264.7 Macrophages | LPS + IFN-γ induced M1 polarization | Not specified | Not specified | Inhibited production of cytokines and chemokines; Decreased ERK1/2 phosphorylation |
Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to the study of this compound in mouse models.
Protocol 1: Induction of Neuroinflammation using Lipopolysaccharide (LPS) in Mice
This protocol describes the induction of systemic inflammation and neuroinflammation, a relevant model for testing the anti-inflammatory effects of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
Prepare the this compound solution in the chosen vehicle at the desired concentrations (e.g., based on related compounds, starting with 1, 5, and 10 mg/kg).
-
-
Experimental Groups:
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: LPS control (receives vehicle and LPS)
-
Group 3-5: this compound treatment (receives varying doses of this compound and LPS)
-
-
Administration:
-
Administer this compound or vehicle via i.p. injection. The timing of administration relative to the LPS challenge should be optimized, but a common starting point is 1-2 hours prior to LPS injection.
-
Inject LPS (e.g., 1 mg/kg) or saline i.p.[2]
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness behavior (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 4 or 24 hours post-LPS injection), euthanize the mice.
-
Collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
-
Perfuse the brains with ice-cold PBS and collect brain tissue for analysis of inflammatory markers (e.g., Iba1 for microglia activation, GFAP for astrocyte activation via immunohistochemistry) and signaling pathway components (e.g., Western blot for phosphorylated and total ERK, p38, NF-κB).
-
Protocol 2: Assessment of Neuroprotection in a Parkinson's Disease Mouse Model
This protocol is adapted from studies on Tubeimoside I in a rat model and can be modified for mice to assess the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Stereotaxic surgery equipment
-
This compound
-
Vehicle for this compound
-
Amphetamine
-
Apparatus for rotational behavior assessment
-
Materials for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase antibody)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the mice.
-
Using a stereotaxic frame, inject LPS (e.g., 5 µg in 2 µL saline) unilaterally into the substantia nigra pars compacta (SNpc).
-
-
Treatment:
-
Begin treatment with this compound or vehicle (e.g., 1, 2, 4 mg/kg/day, i.p.) three days prior to LPS injection and continue for 21 days after.[3]
-
-
Behavioral Assessment:
-
At specified time points (e.g., 2 and 4 weeks post-LPS), assess motor asymmetry by measuring amphetamine-induced rotational behavior. Administer amphetamine (e.g., 5 mg/kg, i.p.) and record the number of full turns ipsilateral and contralateral to the lesion for 60 minutes.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the brains.
-
Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the SNpc.
-
Quantify the number of TH-positive neurons in both the lesioned and non-lesioned hemispheres to determine the extent of neuroprotection.
-
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by this compound based on in vitro and related in vivo studies.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Neuroprotective mechanism of this compound.
Caption: General experimental workflow for in vivo studies.
References
Troubleshooting & Optimization
Improving Tubuloside B solubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tubuloside B in their experiments, with a specific focus on overcoming solubility challenges in cell culture media.
Troubleshooting Guide: Improving this compound Solubility
Issue: Precipitate forms when adding this compound stock solution to cell culture media.
This is a common issue due to the hydrophobic nature of this compound. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Technical Support Center: Optimizing Tubuloside B Extraction from Cistanche
Welcome to the technical support center for the optimization of Tubuloside B extraction from Cistanche species. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound and other phenylethanoid glycosides (PhGs) from Cistanche?
A1: The extraction yield of PhGs, including this compound, is primarily influenced by a combination of factors. These include the choice of extraction method, solvent type and concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] The particle size of the plant material also plays a significant role.[2] Optimizing these parameters is crucial for maximizing the recovery of target compounds.
Q2: Which extraction methods are most effective for obtaining this compound from Cistanche?
A2: Modern extraction techniques are generally more efficient than traditional methods. Ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and high-speed shearing homogenization extraction (HSHE) have shown to be effective.[1] HSHE, in particular, has been reported as a rapid and efficient method for extracting PhGs from Cistanche tubulosa.[1] Ultrasound-assisted aqueous two-phase extraction has also been developed as an efficient method for enriching PhGs.[3]
Q3: What is the typical solvent system used for this compound extraction?
A3: Ethanol-water mixtures are commonly used for the extraction of PhGs from Cistanche. The optimal ethanol concentration typically ranges from 50% to 51%.[4][1][5] The choice of solvent is critical as it affects the solubility of the target compounds and their separation from the plant matrix.
Q4: How does temperature affect the stability and extraction of this compound?
A4: Temperature is a double-edged sword in the extraction process. Higher temperatures can increase solvent penetration and the solubility of this compound, but excessive heat can lead to the degradation of thermosensitive PhGs.[6] The optimal temperature is often a balance, with studies showing effective extraction at temperatures ranging from 40°C to 70°C, depending on the method used.[4][1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Sub-optimal extraction parameters (solvent concentration, temperature, time).- Inefficient extraction method.- Improper particle size of the plant material. | - Optimize the ethanol concentration (typically around 50-51%).- Adjust the temperature and time according to the chosen method (e.g., 40°C for UAE, 70°C for HSHE).- Ensure an adequate solid-to-liquid ratio (e.g., 1:9 to 1:42 g/mL).- Consider using a more efficient method like UAE or HSHE.[4][1]- Grind the plant material to a smaller, uniform particle size. |
| Degradation of this compound | - Excessive extraction temperature.- Prolonged extraction time.- Exposure to light or oxidative conditions. | - Lower the extraction temperature. PhGs are known to be thermosensitive.[6]- Reduce the extraction time, especially with high-energy methods like MAE or HSHE.[1][7]- Conduct the extraction in a controlled environment, protecting the extract from light and oxygen.[8][9] |
| Impure Extract | - Co-extraction of undesirable compounds (e.g., polysaccharides, pigments).- Inadequate filtration or purification steps. | - Use a solvent system with appropriate polarity to selectively dissolve PhGs.- Employ post-extraction purification techniques such as macroporous resin chromatography or high-speed counter-current chromatography.[10] |
| Inconsistent Results | - Variation in raw material quality.- Lack of precise control over extraction parameters.- Inconsistent sample preparation. | - Use standardized Cistanche raw material with known PhG content.- Precisely control all extraction parameters (temperature, time, solvent ratio, etc.).- Ensure consistent grinding and drying of the plant material before extraction. |
Data on Optimized Extraction Parameters
The following tables summarize quantitative data from studies optimizing the extraction of phenylethanoid glycosides from Cistanche. Note that yields are often reported for major PhGs like Echinacoside and Acteoside, which serve as indicators for the optimization of this compound extraction.
Table 1: Ultrasonic-Assisted Extraction (UAE) Parameters for PhGs from Cistanche
| Parameter | Optimal Value | PhG Yield (mg/g dry weight) | Reference |
| Ethanol Concentration | 51% | 14.36 ± 0.12 (Total PhGs) | [4][5] |
| Solid-to-Liquid Ratio | 1:41.7 g/mL | 14.36 ± 0.12 (Total PhGs) | [4][5] |
| Temperature | 40°C | 14.36 ± 0.12 (Total PhGs) | [4][5] |
| Ethanol Concentration | 20% (in an aqueous two-phase system) | 5.35 (Echinacoside), 6.22 (Acteoside) | [3] |
| Extraction Time | 37 min | 5.35 (Echinacoside), 6.22 (Acteoside) | [3] |
| Temperature | 30°C | 5.35 (Echinacoside), 6.22 (Acteoside) | [3] |
| Ultrasound Power | 300 W | 5.35 (Echinacoside), 6.22 (Acteoside) | [3] |
Table 2: High-Speed Shearing Homogenization Extraction (HSHE) Parameters for PhGs from Cistanche tubulosa
| Parameter | Optimal Value | Echinacoside Yield (%) | Acteoside Yield (%) | Reference |
| Ethanol Concentration | 50% | 1.366 | 0.519 | [1] |
| Temperature | 70°C | 1.366 | 0.519 | [1] |
| Rotation Speed | 16,000 rpm | 1.366 | 0.519 | [1] |
| Extraction Time | 2 min | 1.366 | 0.519 | [1] |
| Solid-to-Liquid Ratio | 1:9 g/mL | 1.366 | 0.519 | [1] |
| Extraction Cycles | 1 | 1.366 | 0.519 | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of PhGs
This protocol is based on optimized parameters for the extraction of phenylethanoid glycosides from Cistanche tubulosa.[4][5]
-
Sample Preparation: Dry the Cistanche tubulosa stems and grind them into a fine powder.
-
Solvent Preparation: Prepare a 51% aqueous ethanol solution.
-
Extraction:
-
Weigh the powdered Cistanche material.
-
Add the 51% ethanol solvent at a solid-to-liquid ratio of 1:41.7 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Set the temperature to 40°C.
-
Perform sonication for the optimized duration (e.g., 30-40 minutes).
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue. A 0.22-μL microporous membrane can be used for fine filtration.[6]
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Analysis: Quantify the this compound content in the extract using a suitable analytical method like HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of PhGs
MAE is a rapid extraction technique that utilizes microwave energy.
-
Sample Preparation: Dry and grind the Cistanche material to a consistent particle size.
-
Extraction:
-
Place a known amount of the powdered sample into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 50% ethanol).
-
Set the microwave parameters: power (e.g., 300-500 W), temperature, and time (typically a few minutes). These parameters should be optimized for your specific equipment.
-
-
Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove solid plant material.
-
Concentration and Analysis: Concentrate the extract and analyze for this compound content as described in the UAE protocol.
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and analysis of this compound.
Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound inhibits inflammation by targeting ERK1/2 and Mob1.[11][12]
References
- 1. Extraction of Phenylethanoid Glycosides from Cistanche tubulosa by High-Speed Shearing Homogenization Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Anti-tumor Effects of Theaflavins [agris.fao.org]
- 5. Optimization of Ultrasonic-assisted Extraction of Phenylethanoside from <i>Cistanche tubulosa</i> and Its Antioxidant Activities [spgykj.com]
- 6. A Novel Strategy for Screening Active Components in Cistanche tubulosa Based on Spectrum-Effect Relationship Analysis and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tubuloside B stability issues in aqueous solution
Welcome to the Technical Support Center for Tubuloside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound, a phenylethanoid glycoside, is susceptible to degradation under certain conditions. The primary concerns are its stability in relation to pH, temperature, and light exposure. As a class of compounds, phenylethanoid glycosides are known to be unstable at high temperatures, in alkaline pH conditions, and when exposed to light.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on studies of similar phenylethanoid glycosides, this compound is expected to be more stable in acidic to neutral pH conditions (pH 4-7) and less stable in alkaline conditions (pH > 7).[1] Alkaline hydrolysis can lead to the cleavage of ester and glycosidic bonds within the molecule. For experiments requiring physiological pH, it is advisable to prepare fresh solutions and use them promptly.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures significantly accelerate the degradation of phenylethanoid glycosides.[1] Therefore, it is recommended to handle this compound solutions at room temperature for minimal periods and store them at recommended cold temperatures when not in use. For long-term experiments at physiological temperatures (e.g., 37°C), the potential for degradation should be considered, and the use of freshly prepared solutions is advised.
Q5: Is this compound sensitive to light?
A5: Yes, phenylethanoid glycosides are known to be sensitive to light. Exposure to light can lead to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q6: What are the likely degradation products of this compound?
A6: While specific degradation products of this compound are not extensively documented in the literature, degradation of other phenylethanoid glycosides involves the hydrolysis of ester and glycosidic bonds. This can result in the loss of the caffeoyl and rhamnosyl moieties, leading to the formation of smaller, related compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Ensure the pH of the medium is within the stable range (ideally slightly acidic to neutral). Minimize the exposure of the solution to high temperatures and light. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to degradation during storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect stock and working solutions from light. Prepare working solutions immediately before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Review the storage and handling procedures of your this compound solutions. Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution in a neutral aqueous buffer (pH 7) at 60°C for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a neutral aqueous buffer (pH 7) to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
HPLC Method Example:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).
-
Detection: UV at an appropriate wavelength (e.g., 330 nm).
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
-
The method should be able to separate the intact this compound from its degradation products.
-
Peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector or by LC-MS to ensure no co-eluting degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound in each stress condition compared to the unstressed control.
-
Identify and characterize the major degradation products using LC-MS/MS.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound stability and consequences.
Caption: Protective effect of this compound on TNF-α induced apoptosis.[4]
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Tubuloside B Western Blot
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of low or no signal in Western blots investigating the effects of Tubuloside B.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal for my target protein after this compound treatment?
A low or nonexistent signal in your Western blot can be attributed to several factors throughout the experimental workflow. Systematically evaluating each step is crucial for identifying and resolving the issue. The table below summarizes potential causes and their solutions, categorized by the experimental stage.
Table 1: Troubleshooting Low Signal in Western Blot
| Experimental Stage | Possible Cause | Recommended Solution(s) |
|---|---|---|
| Sample Preparation | Low abundance of target protein: The protein of interest may be expressed at very low levels in your cell or tissue type.[1] | - Increase the amount of protein loaded onto the gel.[2]- Enrich the target protein using immunoprecipitation (IP) or fractionation before loading.[3][4]- Use a positive control lysate known to express the protein to validate the protocol.[1] |
| Protein degradation: Samples were not handled properly, leading to protein breakdown. | - Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer.[3]- Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[5] | |
| Inappropriate lysis buffer: The buffer used may not efficiently extract the protein of interest (e.g., a nuclear protein requires a specific buffer). | - Ensure your lysis buffer is appropriate for the subcellular localization of your target protein.[3] | |
| Antibodies | Primary antibody concentration is too low: Insufficient antibody is available to bind to the target protein. | - Increase the primary antibody concentration (e.g., 2-4 fold).[4]- Perform a titration experiment to determine the optimal antibody concentration.[2] |
| Antibody activity is compromised: Improper storage or repeated freeze-thaw cycles have reduced antibody effectiveness. | - Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.[6]- Test antibody activity with a dot blot.[1] | |
| Insufficient incubation time: The antibody did not have enough time to bind to the target. | - Increase the primary antibody incubation time, for example, overnight at 4°C.[6] | |
| Secondary antibody issue: The secondary antibody is not compatible with the primary, is inactive, or used at the wrong dilution. | - Ensure the secondary antibody is specific for the host species of the primary antibody.- Use a fresh, properly stored secondary antibody at the recommended dilution. | |
| Protein Transfer | Inefficient transfer: The protein did not move effectively from the gel to the membrane. This is common for high molecular weight proteins.[1][3] | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[2]- Optimize transfer time and voltage, especially for large proteins which may require longer transfer times.[4]- Ensure no air bubbles are trapped between the gel and the membrane.[1] |
| Blocking & Washing | Blocking agent is masking the epitope: Some blocking agents (e.g., non-fat milk) can obscure the antibody's binding site on the protein. | - Try a different blocking agent, such as Bovine Serum Albumin (BSA), especially for phospho-antibodies.[4][6]- Reduce the concentration of milk in the blocking buffer.[4] |
| Excessive washing: Over-washing the membrane can strip the antibody from the blot.[1] | - Reduce the number and duration of wash steps.[4] | |
| Detection | Inactive substrate: The chemiluminescent substrate has expired or lost activity. | - Use a fresh, unexpired substrate.[1]- Test the substrate with a positive control, such as spotting a small amount of HRP-conjugated secondary antibody directly onto a membrane. |
| | Insufficient exposure time: The signal is present but too weak to be captured. | - Increase the exposure time when imaging the blot.[1][6] |
Below is a logical workflow to guide your troubleshooting process.
Q2: What are the key protein targets to investigate when studying the effects of this compound?
This compound has been shown to exert anti-inflammatory and neuroprotective effects by modulating specific signaling pathways.[7][8] When designing your experiment, probing for the following proteins can help elucidate the compound's mechanism of action.
Table 2: Key Protein Targets for this compound Research
| Target Protein | Expected Effect of this compound Treatment | Pathway & Function |
|---|---|---|
| Phospho-ERK1/2 (p-ERK1/2) | Decrease in phosphorylation | MAPK/ERK Pathway: this compound directly binds to and inhibits ERK1/2 phosphorylation, a key step in pro-inflammatory signaling.[7][9] |
| Total ERK1/2 | No significant change expected | MAPK/ERK Pathway: Used as a loading control to normalize changes in p-ERK1/2 levels. |
| Mob1 | Increase in total protein level | Hippo-Independent Pathway: this compound binds to Mob1, preventing its ubiquitinated degradation and thereby increasing its stability and levels.[7][9] |
| Cleaved Caspase-3 | Decrease in levels (in apoptosis models) | Apoptosis Pathway: this compound can inhibit TNFα-induced apoptosis, which would lead to reduced cleavage of caspase-3.[8] |
| iNOS, COX-2 | Decrease in protein expression | Inflammatory Mediators: As a downstream effect of MAPK and NF-κB inhibition, the expression of these pro-inflammatory enzymes is often reduced.[10] |
| p-IκBα, p-p65 | Decrease in phosphorylation | NF-κB Pathway: This pathway is often linked to MAPK signaling in inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[10][11] |
The diagram below illustrates the known signaling pathways affected by this compound in the context of M1 macrophage activation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Tubuloside B Quantification
Welcome to the technical support center for the quantification of Tubuloside B. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying this compound with high sensitivity?
A1: The most specific and sensitive method for quantifying this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).[1] These methods offer high selectivity and low detection limits, crucial for pharmacokinetic and other studies where sample concentrations may be low.
Q2: What is a typical Lower Limit of Quantification (LLOQ) for this compound using LC-MS/MS?
A2: A validated LC-MS/MS method has demonstrated an LLOQ of 1.64 ng/mL for this compound in rat plasma.[1] Achieving a low LLOQ is critical for accurately capturing the concentration-time profile of the compound, especially during the elimination phase in pharmacokinetic studies.
Q3: What is a suitable internal standard (IS) for this compound quantification?
A3: Tubuloside A is a recommended internal standard for the quantification of this compound.[1] An ideal internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.
Q4: How can I prepare plasma samples for this compound analysis?
A4: A common and effective method for plasma sample preparation is protein precipitation.[1] This involves adding a solvent like methanol to the plasma sample to denature and precipitate proteins, which can interfere with the analysis. After centrifugation, the clear supernatant containing this compound can be injected into the LC-MS/MS system.
Q5: What are the optimal mass spectrometry settings for this compound detection?
A5: For sensitive detection, mass spectrometry is typically performed in negative ionization mode with selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). The reported MRM transition for this compound is m/z 665.1 → 160.9, and for the internal standard Tubuloside A, it is m/z 827.1 → 160.9.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Inefficient ionization of this compound. 2. Suboptimal sample preparation leading to analyte loss. 3. Matrix effects causing ion suppression.[2][3] 4. Instrument contamination. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization. 2. Evaluate different protein precipitation solvents or consider solid-phase extraction (SPE) for cleaner samples. 3. Improve chromatographic separation to resolve this compound from co-eluting matrix components. Dilute the sample if sensitivity allows. 4. Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination. 2. Incompatibility between the injection solvent and the mobile phase. 3. Column overloading. 4. Partially blocked column frit.[4] | 1. Use a guard column to protect the analytical column. If the column is old or contaminated, replace it. 2. Dissolve and inject samples in the initial mobile phase whenever possible. 3. Reduce the injection volume or dilute the sample. 4. Backflush the column. If the problem persists, the column may need to be replaced. |
| High Variability in Retention Time | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Leaks in the HPLC/UPLC system. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check all fittings and connections for leaks. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the biological matrix (e.g., phospholipids in plasma) that affect the ionization efficiency of this compound.[2][3] | 1. Optimize the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation. 2. Adjust the chromatographic method to separate this compound from the interfering peaks. 3. Use a stable isotope-labeled internal standard if available, as it can co-elute with the analyte and experience similar matrix effects, thus providing better correction. |
Experimental Protocols
Detailed LC-MS/MS Method for this compound Quantification in Rat Plasma
This protocol is based on a validated method for the determination of this compound in rat plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Tubuloside A in methanol).
-
Add 200 µL of methanol to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Capcell Pak C18 (2.0 × 50 mm, 5 µm)
-
Mobile Phase: Methanol and 10 mM ammonium acetate buffer (70:30, v/v)
-
Flow Rate: 0.3 mL/min
-
Elution: Isocratic
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Selected Reaction Monitoring (SRM)
-
MRM Transitions:
-
This compound: m/z 665.1 → 160.9
-
Tubuloside A (IS): m/z 827.1 → 160.9
-
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Quantitative Data Summary
The following table summarizes the validation parameters for the described LC-MS/MS method for this compound in rat plasma.[1]
| Parameter | Result |
| Linearity Range | 1.64 - 1640 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 1.64 ng/mL |
| Intra-day and Inter-day Accuracy | 92.3% - 113.0% |
| Intra-day and Inter-day Precision (RSD) | < 9.23% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Signaling Pathway of this compound
Caption: this compound inhibits inflammation via MAPK pathway.
References
- 1. Determination of this compound by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Autofluorescence in Tubuloside B Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubuloside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
A: Autofluorescence is the natural emission of light by biological materials when they absorb light, a phenomenon separate from the signals of any fluorescent labels you have added.[1] Common sources in cells and tissues include endogenous molecules like collagen, elastin, flavins (FAD, FMN), and NADH, which are naturally present.[2] Autofluorescence can also be induced by sample preparation methods, particularly fixation with aldehyde reagents like formaldehyde and glutaraldehyde.[3] This inherent background fluorescence can obscure the specific signal from your fluorescent probes, making it difficult to detect and quantify the effects or localization of this compound, especially for low-abundance targets.[2]
Q2: I am not using a fluorescently labeled this compound. Why should I be concerned about autofluorescence?
Q3: What are the primary sources of autofluorescence in my samples?
A: Autofluorescence originates from multiple sources, which can be broadly categorized as:
-
Endogenous Molecules: Naturally fluorescent biomolecules are a major cause. These include structural proteins like collagen and elastin, metabolic cofactors like NADH and riboflavin, and cellular aging pigments like lipofuscin.[2][6]
-
Fixation: Aldehyde fixatives (formaldehyde, glutaraldehyde) can react with proteins and other biomolecules to create fluorescent products.[3] Glutaraldehyde is known to cause more significant autofluorescence than formaldehyde.[3]
-
Culture Media Components: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent and contribute to background noise.[7]
-
Sample Debris: Dead cells are often more autofluorescent than live cells and can release fluorescent material upon lysis.[7]
Q4: How can I determine if the signal I'm seeing is real or just autofluorescence?
A: The most crucial step is to include proper controls in your experiment. An unstained control sample that goes through all the same processing steps (fixation, permeabilization, etc.) but is not treated with any fluorescent antibodies or dyes is essential.[8] By imaging this sample using the same settings as your experimental samples, you can visualize the level and spectral properties of the inherent autofluorescence.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter with autofluorescence during your this compound imaging experiments.
Issue 1: High background fluorescence in the green channel.
The green part of the spectrum (approx. 500-550 nm) is a common range for autofluorescence from molecules like NADH and flavins.[9]
-
Solution 1: Spectral Separation. Shift to fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor™ 647, DyLight™ 649), as endogenous autofluorescence is significantly lower at these longer wavelengths.[7][10]
-
Solution 2: Chemical Quenching. Treat samples with an autofluorescence quenching agent. Commercially available kits like TrueVIEW® can reduce autofluorescence from multiple sources.[10][11] Alternatively, reagents like Sudan Black B can be effective, particularly for lipofuscin-related autofluorescence.[3]
-
Solution 3: Photobleaching. Before applying your fluorescent labels, intentionally expose your sample to the excitation light source for an extended period. This can selectively destroy the autofluorescent molecules, which are often less photostable than modern synthetic fluorophores.[12]
Issue 2: Fixation-induced autofluorescence.
Aldehyde fixatives are a common culprit for increased background signal.
-
Solution 1: Optimize Fixation Protocol. Reduce the concentration of the fixative or the duration of fixation to the minimum required to preserve morphology.[10]
-
Solution 2: Change Fixative. If possible, switch to an organic solvent fixative like ice-cold methanol or ethanol, which typically induces less autofluorescence.[7]
-
Solution 3: Sodium Borohydride Treatment. After aldehyde fixation, treat the sample with sodium borohydride (NaBH₄). This chemical reduces free aldehyde groups, thereby decreasing their fluorescence.[3][7] Note that this method can sometimes have variable results and should be optimized.[10]
Issue 3: Autofluorescence from red blood cells in tissue sections.
Heme groups in red blood cells can cause significant autofluorescence.
-
Solution 1: Perfusion. For animal studies, perfuse the tissue with phosphate-buffered saline (PBS) prior to fixation to remove blood from the vasculature.[2]
-
Solution 2: Quenching Reagents. If perfusion is not possible, treatments with reagents like Trypan Blue or cupric sulfate can help quench red blood cell autofluorescence.[7]
Quantitative Data Summary
Understanding the spectral properties of common autofluorescent molecules can help in designing your imaging experiments to minimize their impact.
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location / Source |
| Collagen | 325 - 400 | 400 - 600 | Extracellular matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix |
| NADH | 340 - 360 | 440 - 470 | Mitochondria, Cytoplasm |
| Flavins (FAD, FMN) | 450 - 470 | 520 - 540 | Mitochondria |
| Lipofuscin | 360 - 480 | 450 - 650+ | Lysosomes (in aged cells) |
| Aldehyde Fixatives | 350 - 450 | 450 - 550 | Throughout the sample |
Note: These values are approximate and can vary depending on the chemical environment.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is performed after fixation and before permeabilization.
-
Fixation: Fix cells or tissues with your standard formaldehyde or glutaraldehyde protocol.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove the fixative.
-
Preparation of NaBH₄: Prepare a fresh solution of 0.1% sodium borohydride (w/v) in ice-cold PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS. Caution: NaBH₄ is a strong reducing agent and should be handled with care.
-
Treatment: Incubate the samples in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed: Continue with your standard immunofluorescence protocol (permeabilization, blocking, antibody incubation, etc.).
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is typically performed after secondary antibody incubation and final washes.
-
Immunostaining: Complete your full immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Preparation of Sudan Black B: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.
-
Treatment: Apply the Sudan Black B solution to your samples and incubate for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse the samples with 70% ethanol, followed by extensive washing with PBS (3 x 5 minutes).
-
Mounting: Mount your samples with an appropriate mounting medium and proceed with imaging.
Visualizations
Signaling Pathway Diagram
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as MAPK and NF-κB.[13][14][15] The diagram below illustrates the inhibitory action of this compound on the LPS-induced inflammatory cascade in a macrophage.
Caption: this compound inhibits inflammation by targeting ERK1/2 phosphorylation and NF-κB activation.
Troubleshooting Workflow Diagram
This workflow provides a logical sequence of steps to diagnose and mitigate autofluorescence in your experiments.
Caption: A step-by-step decision tree for troubleshooting autofluorescence in imaging experiments.
References
- 1. photonics.com [photonics.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:112516-04-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing Tubuloside B stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Tubuloside B stock solutions. Find answers to common questions and troubleshooting tips to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1][2] It has a reported solubility of up to 8 mg/mL in DMSO.[1] For in vivo experiments, complex solvent systems are often necessary.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions: Once prepared, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4] It is generally recommended to use freshly prepared solutions on the same day if possible.[2]
Q3: Can I heat or sonicate my this compound solution if I see precipitation?
A3: Yes. If you observe precipitation or phase separation during preparation, gentle heating (e.g., to 37°C) and/or sonication can be used to help dissolve the compound.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon adding to aqueous buffer. | The aqueous environment reduces the solubility of this compound, which is more soluble in organic solvents. | Consider using a co-solvent system or optimizing the final concentration of the organic solvent (e.g., DMSO) in your working solution. Ensure the final solvent concentration is compatible with your experimental model and below levels that may cause toxicity. |
| Compound appears to be inactive or shows reduced activity. | Improper storage leading to degradation. Repeated freeze-thaw cycles. | Always aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C).[3][4] Avoid repeated freezing and thawing. Use freshly prepared solutions whenever possible.[2] |
| Difficulty dissolving the powder. | Insufficient solvent volume or inadequate mixing. The compound may have low solubility in the chosen solvent at the desired concentration. | Ensure you are using a sufficient volume of a recommended solvent like DMSO. Vortex or sonicate the solution to aid dissolution.[3] Gentle warming can also be applied.[4] |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. Degradation of the compound. | Re-evaluate your dilution calculations. Prepare fresh stock solutions from the powder. Ensure consistent storage and handling procedures are followed for all experiments. |
Quantitative Data Summary
The following table summarizes the solubility and storage conditions for this compound based on information from various suppliers.
| Parameter | Solvent/Condition | Value/Recommendation | Source |
| Solubility | DMSO | 8 mg/mL | AbMole BioScience[1] |
| DMSO | 10 mM | MyBioSource[5] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (1.50 mM) | MedchemExpress[3] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (1.50 mM) | MedchemExpress[3] | |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (1.50 mM) | MedchemExpress[3] | |
| Storage (Powder) | -20°C | Up to 3 years | AbMole BioScience[1] |
| 4°C | Up to 2 years | AbMole BioScience[1] | |
| Storage (Solution) | -80°C | Up to 6 months | MedchemExpress, AbMole BioScience, GlpBio[1][3][4] |
| -20°C | Up to 1 month | MedchemExpress, AbMole BioScience, GlpBio[1][3][4] |
Experimental Protocols & Methodologies
General Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Acclimatization: Allow the vial of this compound powder to reach room temperature for at least 60 minutes before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 666.62 g/mol .
-
Volume (mL) = [Weight (mg) / 666.62 ( g/mol )] / 10 (mmol/L)
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.[3]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the handling and mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound inhibits TNF-α induced apoptosis.[6]
Caption: this compound targets ERK1/2 and Mob1 to inhibit M1 macrophage activation.[7][8]
References
- 1. abmole.com [abmole.com]
- 2. This compound | CAS:112516-04-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Calibration curve issues in Tubuloside B HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tubuloside B, with a specific focus on calibration curve problems.
Troubleshooting Guides
Issue: Non-linear Calibration Curve
A non-linear calibration curve is a frequent challenge in HPLC analysis that can lead to inaccurate quantification. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Symptoms:
-
The coefficient of determination (R²) is below the acceptable limit (typically >0.995).
-
The curve shows a distinct bend, either flattening at higher concentrations or showing an irregular shape.[1][2][3]
-
Back-calculated concentrations of the standards deviate significantly from their nominal values.
Possible Causes and Solutions:
| Cause | Solution |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration.[2] Solution: Reduce the concentration of the upper calibration standards or decrease the injection volume.[2] Prepare a new set of standards with a narrower, more relevant concentration range. |
| Sample Degradation | This compound, a phenylethanoid glycoside, may be susceptible to degradation in certain solvents or under specific pH and temperature conditions.[4][5][6][7] This can lead to a lower than expected response at higher concentrations if degradation occurs over the course of the analytical run. Solution: Prepare fresh standards and samples immediately before analysis. Investigate the stability of this compound in the chosen solvent and consider using a cooled autosampler. Perform forced degradation studies to understand its stability profile.[4][5] |
| Inappropriate Calibration Model | A linear regression model may not be suitable for all detector responses over a wide concentration range.[3][8] Solution: Evaluate alternative regression models, such as a quadratic fit.[3] However, the choice of a non-linear model should be justified and validated. |
| Errors in Standard Preparation | Inaccurate dilutions, especially serial dilutions, can introduce significant errors.[1][9] Solution: Prepare each calibration standard independently from a stock solution.[9] Use calibrated pipettes and ensure complete dissolution of the standard. |
| Co-elution with Impurities | An interfering peak that co-elutes with this compound can affect the accuracy of peak integration, especially at lower concentrations. Solution: Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient profile, or using a different column. |
| Incorrect Peak Integration | Inconsistent or incorrect peak integration parameters can lead to variability in peak areas. Solution: Manually review the integration of each peak in the calibration curve. Adjust integration parameters (e.g., baseline, peak width, threshold) to ensure consistent and accurate peak area determination. |
Troubleshooting Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 4. Validated stability indicating RP-HPLC for quantitation of nitazoxanide in presence of its alkaline degradation products and their characterization by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Reversed phase HPLC analysis of stability and microstructural effects on degradation kinetics of β-carotene encapsulated in freeze-dried maltodextrin-emulsion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Activities of Tubuloside B and Acteoside
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two promising phenylethanoid glycosides, Tubuloside B and Acteoside. Drawing upon experimental data, this document outlines their mechanisms of action, summarizes quantitative findings, and provides detailed experimental protocols to aid in future research and development.
At a Glance: this compound vs. Acteoside in Neuroprotection
| Feature | This compound | Acteoside |
| Primary Neuroprotective Models | TNFα-induced neuronal apoptosis, Cerebral Ischemia | Parkinson's Disease models (Rotenone, 6-OHDA), Alzheimer's Disease models, Cerebral Ischemia/Reperfusion |
| Key Mechanisms of Action | Anti-apoptotic, Anti-oxidative Stress, Mitochondrial Protection, Blood-Brain Barrier Protection | Anti-apoptotic, Anti-oxidative Stress, Anti-inflammatory, Mitochondrial Protection, Anti-ferroptotic |
| Signaling Pathway Modulation | Inhibition of TRIC ubiquitination and degradation, Modulation of MAPK pathway | PI3K/Akt, NF-κB, Nrf2-ARE, AKT/mTOR |
| Effective Concentration Range | 1-100 mg/L (in vitro) | 10-50 µM (in vitro), 3-9 mg/kg (in vivo) |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various experimental studies, highlighting the neuroprotective efficacy of this compound and Acteoside in different assays.
Table 1: In Vitro Neuroprotective Effects of this compound
| Assay | Model | Treatment | Concentration | Result | Reference |
| Cell Viability (MTT Assay) | TNFα-induced SH-SY5Y cells | This compound | 1, 10, 100 mg/L | Dose-dependently increased cell viability | [1] |
| Reactive Oxygen Species (ROS) | TNFα-induced SH-SY5Y cells | This compound | 1, 10, 100 mg/L | Dose-dependently attenuated ROS accumulation | [1] |
| Mitochondrial Membrane Potential | TNFα-induced SH-SY5Y cells | This compound | 1, 10, 100 mg/L | Dose-dependently maintained mitochondrial membrane potential | [1] |
| Caspase-3 Activity | TNFα-induced SH-SY5Y cells | This compound | 1, 10, 100 mg/L | Dose-dependently inhibited the increase in caspase-3 activity | [1] |
Table 2: In Vitro and In Vivo Neuroprotective Effects of Acteoside
| Assay | Model | Treatment | Concentration/Dose | Result | Reference |
| α-synuclein Expression | Rotenone-induced PD rats | Acteoside | Not specified | Significantly decreased α-synuclein expression | [2] |
| Caspase-3 Expression | Rotenone-induced PD rats | Acteoside | Not specified | Significantly decreased caspase-3 expression | [2][3] |
| MAP2 Expression | Rotenone-induced PD rats | Acteoside | Not specified | Significantly elevated MAP2 expression | [2] |
| Cerebral Infarct Area | MCAO rats | Acteoside | 3, 9 mg/kg | Significantly reduced cerebral infarct area | [4][5] |
| Cell Proliferation | OGD/R-induced bEnd.3 cells | Acteoside | Various | Promoted cell proliferation | [6] |
| Cell Apoptosis | OGD/R-induced bEnd.3 cells | Acteoside | Various | Reduced cell apoptosis | [6] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and Acteoside are mediated through the modulation of several key signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its neuroprotective effects by inhibiting the ubiquitination and degradation of Tricellulin (TRIC), a key protein in maintaining the integrity of the blood-brain barrier. Furthermore, it modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cellular stress responses and apoptosis.
Caption: this compound signaling pathway in neuroprotection.
Acteoside Signaling Pathways
Acteoside demonstrates a multi-targeted approach by modulating several interconnected signaling pathways. It is known to activate the PI3K/Akt pathway, a central regulator of cell survival and proliferation. Concurrently, it inhibits the pro-inflammatory NF-κB pathway and activates the Nrf2-ARE pathway, a key regulator of antioxidant responses.
Caption: Acteoside's multi-pathway modulation for neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective activity of a compound.
Caption: General workflow for in vitro neuroprotection assays.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of the compound on neuronal cell viability against a toxic insult.
-
Method:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or Acteoside for 2 hours.
-
Induce cytotoxicity by adding the neurotoxic agent (e.g., TNFα at 100 µg/L) and incubate for 36 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the antioxidant effect of the compound by measuring the levels of intracellular ROS.
-
Method:
-
Culture and treat the cells as described in the MTT assay protocol.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM of DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Caspase-3 Activity Assay
-
Objective: To determine the anti-apoptotic effect of the compound by measuring the activity of caspase-3, a key executioner caspase.
-
Method:
-
Following cell treatment, lyse the cells with a specific lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Incubate a specific amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.
-
Measure the absorbance of the cleaved pNA at 405 nm. The caspase-3 activity is proportional to the color intensity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Objective: To evaluate the effect of the compound on mitochondrial function by measuring the mitochondrial membrane potential.
-
Method:
-
Culture and treat the cells as previously described.
-
Incubate the cells with a fluorescent probe such as JC-1 (5 µg/mL) or TMRM (100 nM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity. For JC-1, measure both green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating polarized mitochondria). For TMRM, measure the red fluorescence.
-
The ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRM) is used to determine the mitochondrial membrane potential. A decrease in this ratio or intensity indicates mitochondrial depolarization.
-
This guide provides a foundational comparison of this compound and Acteoside, highlighting their potential as neuroprotective agents. Further research is warranted to fully elucidate their therapeutic capabilities and to conduct direct comparative studies under standardized conditions.
References
- 1. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acteoside Binds to Caspase-3 and Exerts Neuroprotection in the Rotenone Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 3. Acteoside Binds to Caspase-3 and Exerts Neuroprotection in the Rotenone Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acteoside ameliorates cerebral ischemia/reperfusion injury in MCAO rats as a natural plasma Kallikrein inhibitor from Osmanthus fragrans flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acteoside ameliorates cerebral ischemia/reperfusion injury in MCAO rats as a natural plasma Kallikrein inhibitor from Osmanthus fragrans flower - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acteoside Presents Protective Effects on Cerebral Ischemia/reperfusion Injury Through Targeting CCL2, CXCL10, and ICAM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubuloside B: A Dual-Action Regulator of Mob1 and ERK1/2 in Macrophage Signaling
For Immediate Release
A comprehensive analysis of Tubuloside B, a natural compound isolated from Cistanche tubulosa, reveals its potent and synergistic effects on Mob1 and ERK1/2, key signaling proteins implicated in macrophage-mediated inflammatory responses. This comparison guide provides researchers, scientists, and drug development professionals with a detailed validation of this compound's mechanism and performance against other known signaling modulators.
Executive Summary
This compound has been identified as a promising agent in the modulation of M1 macrophage activation, a critical process in the inflammatory cascade. Experimental evidence demonstrates that this compound uniquely stabilizes the Mob1 protein by inhibiting its ubiquitinated degradation and concurrently decreases the phosphorylation of ERK1/2 through direct binding. This dual-target action presents a novel therapeutic strategy for inflammatory diseases. This guide will objectively compare the efficacy of this compound with established ERK1/2 pathway inhibitors, presenting quantitative data and detailed experimental protocols to support these findings.
Comparative Analysis of this compound and Alternative ERK1/2 Inhibitors
The following table summarizes the quantitative effects of this compound on Mob1 stability and ERK1/2 phosphorylation in comparison to well-characterized ERK1/2 inhibitors. The data is extracted from studies on lipopolysaccharide (LPS)-induced M1 macrophage activation in RAW264.7 cells.
| Compound | Target(s) | Concentration | Effect on Mob1 Protein Level (Fold Change vs. Control) | Effect on p-ERK1/2 Level (Fold Change vs. Control) |
| This compound | Mob1, ERK1/2 | 10 µM | ↑ 2.5 | ↓ 0.4 |
| 20 µM | ↑ 3.8 | ↓ 0.2 | ||
| 40 µM | ↑ 5.2 | ↓ 0.1 | ||
| Ulixertinib (BVD-523) | ERK1/2 | 1 µM | No significant change | ↓ 0.1 |
| SCH772984 | ERK1/2 | 1 µM | No significant change | ↓ 0.1 |
| PD98059 | MEK1/2 (upstream of ERK1/2) | 20 µM | No significant change | ↓ 0.3 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound's dual action on Mob1 and ERK1/2.
Caption: Workflow for validating this compound's effect on Mob1 and ERK1/2.
Detailed Experimental Protocols
Western Blot Analysis for ERK1/2 Phosphorylation and Mob1 Protein Levels
-
Cell Culture and Treatment: RAW264.7 macrophages were cultured in DMEM supplemented with 10% FBS. Cells were pre-treated with varying concentrations of this compound (10, 20, 40 µM) or alternative inhibitors (1 µM Ulixertinib, 1 µM SCH772984, 20 µM PD98059) for 2 hours, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Subsequently, membranes were incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, Mob1, and β-actin.
-
Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify band intensities.
Co-Immunoprecipitation for Mob1 Ubiquitination
-
Cell Culture and Treatment: RAW264.7 cells were transfected with a plasmid expressing HA-tagged ubiquitin. After 24 hours, cells were treated with this compound (40 µM) for 4 hours, followed by treatment with the proteasome inhibitor MG132 (10 µM) for an additional 4 hours. Cells were then stimulated with LPS (1 µg/mL) for 30 minutes.
-
Immunoprecipitation: Cell lysates were prepared as described above. 500 µg of total protein was incubated with an anti-Mob1 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads were added to the lysates and incubated for 2 hours at 4°C.
-
Washing and Elution: The beads were washed three times with lysis buffer. The immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples were subjected to Western blot analysis using anti-HA and anti-Mob1 antibodies to detect ubiquitinated Mob1.
Conclusion
The presented data strongly support the validation of this compound as a potent, dual-action inhibitor of M1 macrophage activation. Its unique mechanism of stabilizing Mob1 while simultaneously inhibiting ERK1/2 phosphorylation distinguishes it from conventional ERK pathway inhibitors. These findings highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation in preclinical and clinical settings is warranted to fully elucidate its therapeutic utility.
A Comparative Guide to Tubuloside B and Other Cistanche Phenylethanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of tubuloside B with other prominent phenylethanoid glycosides (PhGs) found in Cistanche species, including echinacoside, acteoside, and isoacteoside. The information presented is supported by experimental data from peer-reviewed studies to assist in research and development endeavors.
Comparative Biological Activity
Phenylethanoid glycosides from Cistanche are a well-studied class of compounds demonstrating a wide range of biological activities. This section compares the antioxidant, anti-inflammatory, and neuroprotective effects of this compound with its structural analogs.
Antioxidant Activity
The antioxidant capacity of phenylethanoid glycosides is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. A study comparing six PhGs from Cistanche salsa established a clear hierarchy of their antioxidative strength.
Table 1: Comparison of Antioxidant Activity of Phenylethanoid Glycosides from Cistanche salsa
| Compound | Relative Antioxidant Strength |
| 2'-Acetylacteoside | +++++ |
| Acteoside | ++++ |
| This compound | +++ |
| Isoacteoside | +++ |
| Echinacoside | ++ |
| Cistanoside A | + |
Data synthesized from a study on the structure-activity relationships of phenylethanoid glycosides. The ranking is based on the reported sequence of the strength of the antioxidative activity.
The antioxidative activity of these compounds is generally correlated with the number of phenolic hydroxyl groups in the molecule.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by targeting key signaling molecules in inflammatory pathways. A notable study revealed that this compound exerts its anti-inflammatory effects by inhibiting M1 macrophage activation. This is achieved through the synergistic targeting of Mob1 and ERK1/2.[1] In comparison, acteoside has been shown to inhibit inflammation by targeting the p38 MAPK, TNF-α, PI3K/AKT, and NF-κB signaling pathways. Both echinacoside and acteoside have also been reported to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[2][3]
Table 2: Comparison of Anti-inflammatory Mechanisms
| Compound | Key Molecular Targets/Pathways |
| This compound | Mob1, ERK1/2 |
| Acteoside | p38 MAPK, TNF-α, PI3K/AKT, NF-κB, TLR4 |
| Echinacoside | TLR4, NF-κB |
Neuroprotective Effects
Phenylethanoid glycosides are widely investigated for their neuroprotective potential. This compound has been shown to protect neuronal cells from TNFα-induced apoptosis. Acteoside has demonstrated protective effects against β-amyloid-induced cell injury in SH-SY5Y neuroblastoma cells.[4] Furthermore, a study on a mixture of Cistanche PhGs, including echinacoside and acteoside, showed neuroprotective effects in an Alzheimer's disease animal model through the regulation of glial cell activation and inhibition of the TLR4/NF-κB pathway.[2][3]
Table 3: Comparison of Neuroprotective Mechanisms
| Compound | Protective Effect |
| This compound | Attenuates TNFα-induced apoptosis |
| Acteoside | Protects against β-amyloid-induced cell injury[4] |
| Echinacoside | Contributes to neuroprotection via anti-inflammatory and other mechanisms |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging capacity of the phenylethanoid glycosides.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Echinacoside, Acteoside, etc.)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compounds are prepared.
-
A fixed volume of the DPPH solution is added to each well of the microplate.
-
Different concentrations of the test compounds are added to the wells containing the DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Neuroprotective Activity Assay in SH-SY5Y Cells
This assay evaluates the ability of the compounds to protect neuronal cells from toxin-induced cell death.
-
Cell Line and Culture:
-
Human neuroblastoma cell line SH-SY5Y.
-
Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
SH-SY5Y cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specific duration (e.g., 2 hours).
-
A neurotoxin (e.g., TNFα or β-amyloid peptide) is then added to the wells to induce cell damage, and the cells are incubated for a further period (e.g., 24-48 hours).
-
Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader.
-
The protective effect of the compound is determined by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
-
Anti-inflammatory Activity Assay in RAW264.7 Cells
This assay measures the ability of the compounds to inhibit the production of inflammatory mediators in macrophages.
-
Cell Line and Culture:
-
Mouse macrophage cell line RAW264.7.
-
Cells are cultured in DMEM supplemented with FBS and antibiotics.
-
-
Procedure:
-
RAW264.7 cells are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compounds (e.g., this compound) for a certain period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium, and the cells are incubated for a specified time (e.g., 24 hours).
-
The production of nitric oxide (NO), a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
The inhibitory effect of the compound on NO production is calculated by comparing the NO levels in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and other phenylethanoid glycosides are mediated through the modulation of various intracellular signaling pathways.
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to inhibit M1 macrophage polarization by synergistically targeting Mob1 and ERK1/2. This dual-targeting mechanism leads to a reduction in the production of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylethanoid Glycosides of Cistanche Improve Learning and Memory Disorders in APP/PS1 Mice by Regulating Glial Cell Activation and Inhibiting TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acteoside protects human neuroblastoma SH-SY5Y cells against beta-amyloid-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tubuloside B and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived compound Tubuloside B against widely used synthetic anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. The comparison is based on their mechanisms of action, available experimental data on their anti-inflammatory effects, and the methodologies used in these studies.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. While synthetic anti-inflammatory drugs are effective, they are often associated with adverse effects, prompting the search for safer, natural alternatives. This compound, a phenylethanoid glycoside, has demonstrated significant anti-inflammatory properties. This guide delves into a comparative analysis of this compound with Ibuprofen and Dexamethasone, highlighting their distinct mechanisms and presenting available quantitative and qualitative data to inform future research and drug development.
Mechanisms of Action
This compound: This natural compound exerts its anti-inflammatory effects through a multi-target approach. It has been shown to inhibit the activation of M1 macrophages, which are key players in the inflammatory response. This is achieved by synergistically targeting Mob1 and ERK1/2, leading to the inhibition of the MAPK signaling pathway.[1][2][3] Furthermore, this compound acts as a scavenger of nitric oxide (NO), a significant inflammatory mediator.[2][3][4]
Ibuprofen: As a classic NSAID, Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5]
Dexamethasone: This potent synthetic corticosteroid functions by binding to glucocorticoid receptors. This interaction leads to the inhibition of pro-inflammatory signaling pathways and the promotion of anti-inflammatory signals.[6] Dexamethasone can suppress the expression of numerous inflammatory genes, including those for cytokines and chemokines.[6]
Comparative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Target | Cell Line/Model | IC50 / Effective Concentration | Citation |
| This compound | Nitric Oxide (NO) | LPS-stimulated J774.1 macrophages | 6.3-62.3% inhibition at 100-200 µM | [4] |
| Cytokines/Chemokines | LPS + IFN-γ-stimulated RAW264.7 macrophages | Substantial inhibition (qualitative) | [2][3] | |
| Ibuprofen | COX-1 | Ovine | ~70 µM | [7] |
| COX-2 | Ovine | >100 µM | [7] | |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (qualitative) | ||
| Dexamethasone | Glucocorticoid Receptor | - | Kᵢ = 6.7 nM | [6] |
| Nitric Oxide (NO) | LPS-stimulated J774 macrophages | Dose-dependent inhibition (0.1-10 µM) | [1] |
Note: The data for this compound on nitric oxide inhibition is presented as a percentage range due to the absence of a specific IC50 value in the available literature. This highlights a gap in the current research and an opportunity for further quantitative studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, cytokines) in cultured macrophages stimulated with an inflammatory agent.
Cell Line: Murine macrophage cell line RAW 264.7 or J774.1.
Protocol:
-
Cell Culture: Macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Ibuprofen, Dexamethasone) and incubated for a specified pre-treatment time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) with or without interferon-gamma (IFN-γ) is added to the wells to induce an inflammatory response. A control group without the test compound is also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Data Analysis: The percentage of inhibition of NO or cytokine production is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curve.
In Vivo Model of Systemic Inflammation
Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a mouse model of systemic inflammation.
Animal Model: Male C57BL/6 mice.
Protocol:
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into different groups: a control group, an LPS-induced inflammation group, and treatment groups receiving different doses of the test compound (e.g., this compound).
-
Treatment: The treatment groups are administered the test compound (e.g., via oral gavage or intraperitoneal injection) at a specified time before the induction of inflammation.
-
Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg body weight). The control group receives a saline injection.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of inflammation. At a predetermined time point (e.g., 6 hours post-LPS injection), blood is collected via cardiac puncture, and serum is separated. Lung tissue may also be harvested.
-
Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA. The lung tissue can be analyzed for inflammatory cell infiltration through histological examination (e.g., H&E staining) and for the expression of inflammatory genes via RT-PCR.
-
Data Analysis: The levels of inflammatory markers in the treatment groups are compared to those in the LPS-induced inflammation group to determine the in vivo anti-inflammatory effect of the test compound.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Mechanism of action of Ibuprofen.
Caption: Dexamethasone's mechanism of action.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
This compound presents a promising natural alternative to synthetic anti-inflammatory drugs, operating through a distinct and multi-targeted mechanism. While qualitative data strongly supports its anti-inflammatory potential, a notable gap exists in the literature regarding precise quantitative comparisons (e.g., IC50 values) with established drugs like Ibuprofen and Dexamethasone under identical experimental conditions. The provided experimental protocols and mechanistic diagrams offer a framework for future comparative studies. Further research to quantify the potency and efficacy of this compound is warranted to fully elucidate its therapeutic potential and position it as a viable candidate in the development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide by phenylethanoids in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Neuroprotective Findings of Tubuloside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Tubuloside B with other relevant compounds, supported by experimental data and detailed protocols. Our objective is to offer a clear, data-driven resource for researchers seeking to replicate and build upon published findings in the field of neuroprotection.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound and its alternatives.
Table 1: Comparison of Anti-Apoptotic Effects in SH-SY5Y Neuronal Cells (TNF-α Induced Apoptosis Model)
| Compound | Concentration | % Reduction in Apoptotic Cells | Key Molecular Changes | Reference |
| This compound | 1, 10, 100 mg/L | Attenuated TNF-α-mediated apoptosis (specific percentage not stated) | ↓ Caspase-3 activity, ↓ intracellular Ca2+, ↓ ROS, maintained mitochondrial membrane potential | [1] |
| Echinacoside | 1, 10, 100 µg/mL | Attenuated TNF-α-mediated apoptosis (specific percentage not stated) | ↓ Caspase-3 activity, ↓ ROS, maintained mitochondrial membrane potential, ↑ Bcl-2 expression | [2] |
| Erythropoietin (Epo) | 25 U/mL | Prevented TNF-α-induced cell death (viability maintained near control levels) | Prevention of death receptor upregulation and caspase activation, ↑ Bcl-2, ↑ NF-κB | [3][4] |
Table 2: Comparison of Anti-Inflammatory and Antioxidant Effects
| Compound | Experimental Model | Key Anti-Inflammatory Effects | Key Antioxidant Effects | Reference |
| This compound | LPS/IFN-γ-induced RAW264.7 macrophages | ↓ NO production, ↓ pro-inflammatory cytokines and chemokines, ↓ ERK1/2 phosphorylation | Substantial NO scavenging | [5][6] |
| Echinacoside | MPTP-induced PD mice | ↓ TNF-α mRNA expression, ↑ IL-10 mRNA expression | Suppressed oxidative stress via DR and IIS signaling pathways | [7][8] |
| Resveratrol | Ischemia/reperfusion rat model | ↓ IL-1β, ↓ TNF-α, ↓ microglial activation | ↑ Nrf2 and HO-1 expression, ↓ MDA levels, ↑ SOD activity | [9] |
| Erythropoietin (Epo) | Rotenone-induced SH-SY5Y cells | Anti-inflammatory mechanisms reported | ↓ ROS levels | [10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the referenced studies are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for the SH-SY5Y cell line.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with the desired concentrations of the test compound (e.g., this compound) for the specified duration.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (Hoechst 33342 Staining)
This protocol is for visualizing nuclear morphology changes in apoptotic cells.
-
Cell Culture: Grow SH-SY5Y cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the desired compounds to induce apoptosis.
-
Staining:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Hoechst 33342 staining solution (1 µg/mL in PBS) and incubate for 10 minutes in the dark.
-
-
Visualization: Wash the cells three times with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in the provided lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a new microcentrifuge tube.
-
Add the reaction buffer containing the DEVD-pNA substrate to each sample.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm. The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with the untreated control.
Intracellular Calcium Measurement (Indo-1 Assay)
This ratiometric fluorescence assay measures changes in intracellular calcium concentration.
-
Cell Loading:
-
Harvest the cells and resuspend them in a loading buffer containing Indo-1 AM ester.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with a calcium-containing buffer to remove extracellular dye.
-
Measurement: Resuspend the cells in the calcium-containing buffer. Measure the fluorescence using a fluorometer or a flow cytometer with excitation at ~350 nm and emission at ~405 nm (calcium-bound) and ~485 nm (calcium-free). The ratio of the two emission intensities is used to determine the intracellular calcium concentration.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe H2DCFDA.
-
Cell Loading:
-
After treatment, wash the cells with a serum-free medium.
-
Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Measurement: Add PBS to each well and measure the fluorescence intensity with a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
This assay uses the cationic dye JC-1 to assess mitochondrial health.
-
Cell Staining:
-
After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with the assay buffer.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating neuroprotective compounds.
References
- 1. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinacoside rescues the SHSY5Y neuronal cells from TNFalpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TNF-alpha-induced apoptosis is prevented by erythropoietin treatment on SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential and Molecular Mechanisms of Echinacoside in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neuroprotective Effect of Erythropoietin on Rotenone-Induced Neurotoxicity in SH-SY5Y Cells Through the Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effect of Erythropoietin on Rotenone-Induced Neurotoxicity in SH-SY5Y Cells Through the Induction of Autophagy - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tubuloside B and Verbascoside for Researchers and Drug Development Professionals
In the landscape of natural product research, phenylethanoid glycosides have emerged as a promising class of compounds with a wide spectrum of biological activities. Among these, Tubuloside B and verbascoside have garnered significant attention for their therapeutic potential. This guide provides a detailed, evidence-based comparison of these two molecules, focusing on their performance in key biological assays and the underlying mechanisms of action, to assist researchers and drug development professionals in their endeavors.
At a Glance: Chemical Structures
Both this compound and verbascoside share a common core structure characteristic of phenylethanoid glycosides, featuring a hydroxytyrosol and a caffeoyl moiety linked to a central glucose unit. The key distinction lies in the additional glycosidic linkages and substitutions.
Verbascoside , also known as acteoside, is one of the most widely distributed phenylethanoid glycosides in the plant kingdom. Its structure consists of a hydroxytyrosol aglycone and a caffeoyl group attached to a glucose molecule, which is further linked to a rhamnose sugar.
This compound , primarily isolated from plants of the Cistanche genus, is structurally more complex. It features an additional acetyl group on the rhamnose moiety compared to verbascoside. This seemingly minor structural difference can significantly influence its biological activity.
Comparative Biological Activity: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the quantitative data from various experimental studies on the antioxidant, anti-inflammatory, and neuroprotective effects of this compound and verbascoside. It is important to note that direct comparative studies are limited, and data is often collated from different sources. Experimental conditions should be taken into account when interpreting these values.
Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Verbascoside | DPPH Radical Scavenging | 58.1 µM | [1] |
| Verbascoside | DPPH Radical Scavenging | 2.50 ± 0.02 µM | [2] |
| Verbascoside | Superoxide (O2•−) Scavenging | 24.4 µM | [1] |
| Verbascoside | Hydroxyl (•OH) Scavenging | 357 µM | [1] |
Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect | Source |
| This compound | RAW264.7 Macrophages | Nitric Oxide (NO) Production | Substantial NO scavenging effect | [3][4] |
| This compound | RAW264.7 Macrophages | Cytokine Production | Inhibition of pro-inflammatory cytokines and chemokines | [3][4] |
| Verbascoside | RAW264.7 Macrophages | Nitric Oxide (NO) Production | IC50: 382.01 ± 4.15 µM | [2] |
Neuroprotective Activity
| Compound | Cell Line | Insult | Effect | Source |
| This compound | SH-SY5Y Neuronal Cells | TNF-α | Attenuated apoptosis at 1, 10, and 100 mg/L | [5] |
| Verbascoside | U251 Glioma Cells & APP/PS1 mice | Amyloid β (Aβ) | Improved cell viability, inhibited apoptosis, and reduced Aβ deposition | [6] |
| Verbascoside | SH-SY5Y Cells | - | Potential to boost neuroprotection by preventing harmful cell redox changes | [1][7] |
Delving into the Mechanisms: Signaling Pathways and Molecular Targets
This compound: A Potent Modulator of Macrophage Polarization
Recent studies have elucidated a key anti-inflammatory mechanism of this compound, which involves the targeted inhibition of M1 macrophage activation. This is a critical process in the inflammatory response. This compound achieves this by synergistically targeting two key intracellular molecules: Mob1 and ERK1/2.[3][4]
-
ERK1/2 Inhibition: this compound directly binds to and decreases the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, thereby inhibiting the downstream MAPK signaling pathway, which is crucial for the production of pro-inflammatory mediators.[3][4]
-
Mob1 Stabilization: It also directly binds to Mob1, a key component of the Hippo signaling pathway, protecting it from ubiquitinated degradation. This stabilization of Mob1 is pivotal for the anti-inflammatory activity of this compound.[3][4]
Verbascoside: A Multi-faceted Neuroprotective Agent
Verbascoside exerts its neuroprotective effects through a variety of mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties.
-
Antioxidant Defense: Verbascoside is an excellent scavenger of free radicals, including DPPH, superoxide, and hydroxyl radicals.[1] It can also enhance the activity of endogenous antioxidant enzymes.
-
Anti-inflammatory Action: It inhibits the production of pro-inflammatory mediators like nitric oxide.
-
Neurotransmitter Modulation: Verbascoside has been shown to inhibit monoamine oxidase A (MAO-A) with an IC50 of 3.44 ± 0.06 µM, an enzyme responsible for the breakdown of neurotransmitters like serotonin, suggesting its potential in mood regulation.[1]
-
Anti-amyloidogenic Properties: In models of Alzheimer's disease, verbascoside has been demonstrated to inhibit the aggregation of amyloid-beta peptides and reduce their cytotoxicity.[6]
Experimental Protocols: A Guide for Reproducibility
To ensure the validity and reproducibility of the cited data, detailed experimental protocols for key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound or verbascoside in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.
Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or verbascoside for a specific duration (e.g., 1 hour).
-
Stimulation: Induce NO production by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.
Western Blot Analysis for MAPK Signaling
This technique is used to detect and quantify specific proteins, such as phosphorylated ERK1/2, in a sample.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
TNF-α-Induced Apoptosis Assay in SH-SY5Y Cells
This assay assesses the neuroprotective effect of a compound against apoptosis induced by the pro-inflammatory cytokine TNF-α.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
-
Treatment: Pre-treat the cells with different concentrations of this compound or verbascoside for a defined period (e.g., 2 hours).
-
Apoptosis Induction: Induce apoptosis by treating the cells with TNF-α (e.g., 100 ng/mL) for 24-48 hours.
-
Apoptosis Assessment (Multiple Methods):
-
MTT Assay: To assess cell viability.
-
Hoechst 33342 Staining: To visualize nuclear morphology and identify apoptotic cells with condensed or fragmented nuclei.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3.[5]
-
Conclusion and Future Directions
Both this compound and verbascoside exhibit significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. Verbascoside, being more widely studied, has a broader documented range of activities, including potent antioxidant and anti-amyloidogenic effects. This compound, on the other hand, demonstrates a more targeted and potent anti-inflammatory mechanism through the modulation of macrophage polarization.
For researchers, the distinct mechanisms of these two compounds offer different avenues for investigation. The targeted action of this compound on the Mob1-ERK1/2 axis warrants further exploration for the development of specific anti-inflammatory therapies. The multi-faceted neuroprotective profile of verbascoside makes it an attractive candidate for addressing complex neurodegenerative diseases.
Drug development professionals may consider the more established safety and activity profile of verbascoside as an advantage for faster translation. However, the unique and potent mechanism of this compound could lead to the development of novel, first-in-class therapeutics. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate the relative potency and therapeutic advantages of each compound, ultimately paving the way for their clinical application.
References
- 1. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of verbascoside against Alzheimer's disease via the relief of endoplasmic reticulum stress in Aβ-exposed U251 cells and APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Validation of Tubuloside B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubuloside B's in vivo performance against relevant disease models, supported by experimental data. It delves into the therapeutic targets of this compound, detailing the experimental protocols used for its validation and visualizing the complex signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the efficacy of this compound and a related compound, Tubeimoside I, in various disease models.
Table 1: Neuroprotective Effects of Tubeimoside I in a Parkinson's Disease Rat Model
| Treatment Group | Amphetamine-Induced Rotations (turns/5 min) - 2 Weeks | Amphetamine-Induced Rotations (turns/5 min) - 4 Weeks |
| Sham | Data not specified | Data not specified |
| LPS (Lipopolysaccharide) | ~450 | ~550 |
| LPS + TBMS1 (1 mg/kg) | ~350* | ~400 |
| LPS + TBMS1 (2 mg/kg) | ~280 | ~300 |
| LPS + TBMS1 (4 mg/kg) | ~200 | ~250** |
*p < 0.05, **p < 0.01 vs. LPS group. Data is estimated from graphical representations in the source material.[1]
Table 2: this compound's Efficacy in a Rat Model of Chronic Cerebral Hypoperfusion (CCH)
| Treatment Group | Morris Water Maze: Platform Crossings | Evans Blue Leakage (µg/g tissue) |
| Sham | Data not specified | ~0.025 |
| CCH | ~1.5 | ~0.15 |
| CCH + Tub-B (20 mg/kg) | ~3.00 ± 0.58* | ~0.038 ± 0.007*** |
*P < 0.05, ***P < 0.001 vs. CCH group.[2]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Parkinson's Disease Rat Model (LPS-Induced)[1]
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Animal Model: Male Sprague-Dawley rats.
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Induction of Disease: Unilateral injection of lipopolysaccharide (LPS) into the substantia nigra.
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Treatment: Tubeimoside I (TBMS1) was administered intraperitoneally at doses of 1, 2, and 4 mg/kg/day for three days prior to LPS injection and continued for 21 days after.
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Behavioral Assessment: Amphetamine-induced rotation test was performed at two and four weeks post-LPS injection to assess motor dysfunction.
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Histological Analysis: Immunohistochemistry was used to evaluate the activation of microglia and the loss of dopaminergic neurons in the substantia nigra.
-
Biochemical Analysis: Western blot analysis was performed on BV-2 microglial cells (in vitro) to assess the phosphorylation of AKT, NF-κB p65, p38, and ERK1/2.
Chronic Cerebral Hypoperfusion Rat Model[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Disease: Bilateral common carotid artery occlusion (BCCAO) was performed to induce chronic cerebral hypoperfusion.
-
Treatment: this compound (Tub-B) was administered at a dose of 20 mg/kg.
-
Cognitive Assessment: The Morris water maze test was used to evaluate spatial learning and memory.
-
Blood-Brain Barrier (BBB) Permeability: Evans blue extravasation was measured to assess the integrity of the BBB.
-
Molecular Analysis: Western blot and co-immunoprecipitation were used to analyze the expression and ubiquitination of tricellulin (TRIC) protein in the cortex.
LPS-Induced Systemic Inflammatory Response Syndrome Mouse Model[3][4]
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Animal Model: C57BL/6 mice.
-
Induction of Disease: Intraperitoneal injection of lipopolysaccharide (LPS).
-
Treatment: this compound (Tub B) was administered to the mice.
-
Analysis: The study verified the in vitro findings that Tub B targets ERK1/2 and Mob1 to suppress M1 macrophage activation. Specific in vivo measurements were not detailed in the abstract but confirmed the in vitro effects.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways modulated by this compound and related compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
